This compound is a cyathane diterpenoid with a characteristic 5/6/7 tricyclic core structure, biosynthesized via a complex pathway [1]. The pathway begins with a common precursor and involves several characterized enzymes [2] [3] [4].
Figure 1: Proposed core biosynthetic pathway for this compound. Key enzymatic steps are highlighted, based on gene characterizations from heterologous expression studies [3]. The conversion from Erinacine P to this compound involves multiple tailoring steps, some of which may be non-enzymatic [3].
This protocol is adapted from methods used to study the influence of substrate on erinacine content [2].
Seed Culture Preparation:
Experimental Cultures:
This strategy enables efficient production and pathway engineering [3].
Strain Engineering:
eriG, eriI, eriC, eriA, eriM, eriJ) into the yeast chromosome at specific sites (δ or rDNA loci) using yeast promoters (e.g., PFBA1) and terminators (e.g., TADH1).ncpR1 (encoding a native yeast NADPH-cytochrome P450 reductase) to support P450 enzyme function.Fermentation and Analysis:
This approach identifies and studies the expression of biosynthetic genes [1].
Research shows that erinacine production is highly dependent on fungal strain, tissue type, and cultivation conditions.
| Factor | Observation | Significance / Quantitative Finding | Source |
|---|---|---|---|
| Tissue Specificity | Erinacines are primarily produced in the mycelium; generally not detected in the fruiting body. | Gene expression (eri genes) is consistently downregulated in the fruit body compared to the mycelium. |
[2] [5] |
| Substrate Influence | The type of liquid media significantly alters the profile of erinacines produced. | Complex media yielded higher This compound content, while Minimal media yielded greater erinacine Q. | [2] |
| Strain Variation (in Mycelia) | Different Hericium species and strains show distinct erinacine production profiles. | H. coralloides produced the greatest concentrations of erinacine A and P. One H. erinaceus strain showed the highest this compound production. | [4] |
| Additive Impact | Co-supplementation with glucose and polysorbate 80 in submerged cultures. | Caused an 83-100% reduction in mycelial erinacine A, C, and P for most strains, but increased secretion of some erinacines into the culture medium for specific strains. | [4] |
The biosynthetic gene cluster for erinacines contains several key enzymes. The table below lists core genes with characterized or predicted functions based on heterologous expression and bioinformatic studies [2] [3] [1].
| Gene | Protein Family | Function in this compound Biosynthesis |
|---|---|---|
eriE |
Geranylgeranyl pyrophosphate synthase (GGPPS) | Produces the universal diterpenoid precursor, GGPP. |
eriG |
UbiA-type terpene synthase / Cyathane synthase | Catalyzes the formation of the core 5/6/7 cyathane tricyclic skeleton from GGPP. |
eriI, eriC, eriA |
Cytochrome P450 monooxygenases | Perform site-specific hydroxylations and oxidations on the cyathane core. |
eriM |
FAD-dependent oxidase | Key for forming the α,β-unsaturated aldehyde group, a critical structural feature. |
eriJ |
Glycosyltransferase | Catalyzes the attachment of a xylose sugar moiety to the aglycone. |
eriB, eriH |
NAD(P) oxidoreductases | Predicted to be involved in redox reactions during tailoring steps. |
The investigation of this compound biosynthesis is primarily driven by its significant neuroprotective and neurotrophic properties, making it a lead compound for neurodegenerative disease research and drug development [6] [5].
The following table summarizes key quantitative findings from experimental studies, which are crucial for dose-response considerations in experimental design.
| Biological Activity | Experimental Model | Concentration/Dose | Key Outcome |
|---|---|---|---|
| Anti-inflammatory | LPS-induced BV2 microglial cells [1] | 0.1 - 2.5 µM | Dose-dependent inhibition of NO, IL-6, and TNF-α; reduced iNOS protein expression [1] |
| Nrf2 Antioxidant Pathway | Mixed glial cells [2] | Not Specified | Activated Nrf2 binding, upregulating antioxidant enzymes (Catalase, SOD, TrxR) [2] |
| Neurotrophin Induction | Astrocytic cells [3] | Not Specified | Induced NGF and BDNF expression [3] |
| PC12 Cell Differentiation | PC12 cells (Neuronal model) [3] | Not Specified | Mediated differentiation via TrkA receptor and downstream pathways (PLCγ, PI3K, MAPK/ERK) [3] |
| In Vivo Neuroprotection | Rat model of mild Traumatic Brain Injury (mTBI) [2] | Dietary supplementation | Improved spatial memory, inhibited neuronal cell death, and reduced microglial activation [2] |
To support experimental replication, here are detailed methodologies for key assays referenced in the data.
Cell Culture and Treatment (BV2 Microglial Anti-inflammatory Assay) [1]
Mechanism of Action Study (Transcriptional Activation Reporter Assay) [3]
HPLC Analysis for Compound Identification [2]
This compound exerts its neurobiological effects through multiple interconnected signaling pathways. The following diagram synthesizes these mechanisms based on the cited research:
Synthesized mechanisms of this compound showing pleiotropic effects across different CNS cell types [3] [1] [2].
The multifaceted activity profile of this compound suggests several promising research and development avenues:
Erinacine C's primary neurotrophic and anti-inflammatory effects are mediated through several key pathways:
Key methodologies from foundational studies are summarized below.
This common indirect method measures this compound's bioactivity by analyzing its effect on conditioned media from treated astrocytic cells [1].
This protocol measures this compound's ability to inhibit inflammation in activated microglial cells [2].
The tables below summarize key quantitative findings from this compound studies.
Table 1: Neurotrophic and Anti-inflammatory Effects of this compound in Cell Models
| Experimental Model | Treatment Concentration | Key Outcome Measures | Results | Citation |
|---|---|---|---|---|
| LPS-induced BV2 microglial cells | 0.1 - 2.5 µM | NO production | Max inhibition of ~31% at 2.5 µM | [2] |
| LPS-induced BV2 microglial cells | 0.1 - 2.5 µM | IL-6 & TNF-α levels | Reduction to 50% and 23% at 2.5 µM, respectively | [2] |
| LPS-induced BV2 microglial cells | 1 µM & 2.5 µM | iNOS protein expression | Significant, dose-dependent inhibition (up to ~40% at 2.5 µM) | [2] |
| LPS-induced BV2 microglial cells | 1 µM & 2.5 µM | NF-κB & p-IκBα protein | Significant, dose-dependent inhibition (up to ~70% and ~39% at 2.5 µM) | [2] |
| 1321N1 astrocytoma cells | Not Specified | NGF & BDNF synthesis | Induced expression of NGF and BDNF | [1] |
| PC12 cells (via conditioned medium) | Conditioned Medium | Neurite outgrowth | Induced differentiation and neurite outgrowth | [1] |
Table 2: Signaling Pathways and Molecular Targets of this compound
| Target Cell/System | Identified Pathway/Target | Effect of this compound | Experimental Method | Citation |
|---|---|---|---|---|
| PC12 cells (via conditioned medium) | TrkA receptor & downstream PLCγ, PI3K, MAPK/ERK | Activation (mediates differentiation) | Genetic & pharmacological inhibitors | [1] |
| 1321N1 astrocytoma cells | ETS transcription factor consensus site | Transcriptional activation | Transcriptional activation reporter library | [1] |
| BV2 microglial cells | NF-κB pathway | Inhibition (reduces iNOS, IL-6, TNF-α) | Western Blot, ELISA | [2] |
| BV2 microglial cells | Nrf2/HO-1 pathway | Activation (enhances antioxidant response) | Western Blot | [2] |
The diagram below illustrates the primary signaling mechanisms through which this compound operates in astrocytic and microglial cells.
This compound activates neurotrophic and anti-inflammatory pathways in glial cells.
The anti-neuroinflammatory effects of this compound in microglial cells involve a defined sequence of molecular events, as shown below.
This compound inhibits neuroinflammation via Nrf2 and NF-κB pathways.
This compound is a multifaceted natural compound with demonstrated efficacy in stimulating NGF synthesis and counteracting neuroinflammation in preclinical models. Its defined molecular mechanisms make it a promising candidate for further therapeutic development. Future research should prioritize in vivo validation of these pathways in disease models, comprehensive pharmacokinetic and safety studies, and exploration of its potential in treating conditions like Alzheimer's and Parkinson's disease [3] [4] [2].
Erinacine C is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound has garnered significant research interest due to its potent neuroprotective properties and ability to modulate key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF plays crucial roles in neuronal survival, synaptic plasticity, and cognitive function, with deficits observed in various neurodegenerative and neuropsychiatric conditions. Unlike many neurotrophic factors that poorly cross the blood-brain barrier, this compound demonstrates favorable blood-brain barrier permeability, making it a promising candidate for therapeutic development in neurological disorders.
Current research indicates that this compound exerts its neurobiological effects through multiple interconnected pathways, with particular emphasis on the Nrf2-mediated antioxidant response and BDNF upregulation. A recent systematic review of preclinical models highlighted that this compound, along with other erinacines, shows dose-dependent benefits in motor, cognitive, and depression-like behaviors in animal models [1]. The compound's ability to simultaneously address oxidative stress, neuroinflammation, and neurotrophic support represents a unique multimodal approach to neuroprotection that merits detailed technical examination for researchers and drug development professionals.
This compound exerts its neurobiological effects through several interconnected signaling pathways, with the Nrf2-mediated antioxidant response representing its most characterized mechanism. Research has demonstrated that this compound treatment leads to significant Nrf2 pathway activation, resulting in downstream upregulation of various antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [2]. This pathway activation provides a mechanistic foundation for the observed neuroprotective effects against oxidative stress-induced neuronal damage.
The compound also demonstrates significant anti-inflammatory properties through modulation of microglial activation states. In studies using LPS-induced neuroinflammation models, this compound treatment normalized mTBI-induced deficits through Nrf2 activation while reducing pro-inflammatory cytokine production [2]. Additionally, while not as extensively studied as other erinacines for direct neurotrophic factor induction, this compound appears to influence BDNF expression through both direct transcriptional regulation and potentially through creating a more favorable microenvironment for neuronal function via its antioxidant and anti-inflammatory activities.
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| Nrf2-Antioxidant Response | Nrf2 accumulation, ARE activation | Upregulation of antioxidant enzymes (CAT, TXNRD, SOD), BDNF increase | In vivo mTBI models, mixed glial cultures [2] |
| Anti-inflammatory Pathway | Microglial activation, pro-inflammatory cytokines | Reduced neuroinflammation, decreased neuronal damage | LPS-induced models, histopathological analysis [2] |
| Neurotrophic Modulation | BDNF expression, CREB phosphorylation | Enhanced neuronal survival, synaptic plasticity | Behavioral tests, biochemical assays [1] [2] |
When evaluating this compound within the broader context of Hericium erinaceus bioactive compounds, it is important to note the mechanistic distinctions between different erinacines. While Erinacine A has been more extensively studied for its direct effects on neurotrophic factor induction, particularly NGF, this compound appears to specialize in Nrf2-mediated antioxidant protection with secondary benefits for BDNF expression [1]. This differentiation suggests potential complementary effects when multiple erinacines are administered together.
The signaling convergence between this compound and BDNF pathways represents a particularly promising area for therapeutic development. BDNF itself activates tropomyosin receptor kinase B (TrkB) receptors, leading to downstream activation of CREB and ERK1/2 signaling—pathways crucial for neuronal survival, differentiation, and synaptic plasticity. This compound's ability to enhance BDNF expression may therefore amplify these beneficial signaling cascades, creating a positive feedback loop that supports neuronal health and function [3].
Diagram 1: this compound Signaling Pathways and BDNF Modulation. The diagram illustrates the primary molecular mechanisms through which this compound exerts its neuroprotective effects, highlighting the interconnection between Nrf2-mediated antioxidant responses, BDNF signaling, and anti-inflammatory pathways.
In vitro investigations of this compound have utilized various neural cell systems to elucidate its cellular and molecular mechanisms. Studies employing mixed glial cultures have demonstrated that this compound treatment enhances Nrf2 binding to antioxidant response elements (ARE) in promoter regions of genes encoding various antioxidant enzymes and BDNF [2]. Chromatin immunoprecipitation quantitative polymerase chain reaction (ChIP-qPCR) analyses confirmed significant increases in Nrf2 binding activity near antioxidant genes following this compound exposure, providing direct evidence of pathway activation.
In cellular models of neuroinflammation, this compound has shown promising anti-inflammatory effects. Research using LPS-induced mouse whole brain mixed-glia cultures and BV-2 microglial cells demonstrated that this compound provides protection against neuronal injury and microglial activation through Nrf2 pathway mediation [4]. These findings were further corroborated by measurements of reduced pro-inflammatory cytokines and oxidative stress markers in treated cells, supporting the compound's role in modulating neuroinflammatory processes that often accompany neurodegenerative conditions.
Table 2: In Vitro Experimental Models for this compound Research
| Experimental System | Treatment Conditions | Key Measured Parameters | Principal Findings |
|---|---|---|---|
| Mixed glial cultures (rat/mouse) | This compound (various concentrations), LPS-induced inflammation | Nrf2-DNA binding (ChIP-qPCR), antioxidant enzyme expression, cytokine levels | Dose-dependent Nrf2 activation, increased antioxidant enzymes, reduced inflammation [2] |
| BV-2 microglial cells | This compound, LPS activation | Microglial activation markers, ROS production, inflammatory mediators | Attenuated microglial activation, reduced ROS and pro-inflammatory cytokines [4] |
| Neuron-glia co-cultures | This compound, oxidative stress inducers | Neuronal viability, neurite outgrowth, synaptic markers, BDNF secretion | Enhanced neuronal survival under stress, increased neurite complexity, elevated BDNF levels [1] |
Animal models have been instrumental in validating this compound's neuroprotective effects and elucidating its functional benefits. In a rat model of mild traumatic brain injury (mTBI), dietary supplementation with this compound resulted in significant improvements in functional recovery [2]. The beam walking test demonstrated enhanced motor coordination and spatial memory in treated animals, while histological examinations revealed inhibited neuronal cell death and reduced microglial activation compared to untreated controls. These functional improvements correlated with upregulated expression of antioxidant enzymes and increased p-CREB levels in brain tissue.
Beyond trauma models, research suggests this compound may benefit neurodegenerative conditions. Studies investigating Hericium erinaceus mycelium extracts containing this compound have shown improved cognitive performance in various behavioral paradigms, including novel object recognition and spatial memory tasks [1]. These cognitive enhancements were associated with increased BDNF levels and downstream signaling activity in hippocampal and cortical regions, brain areas critically involved in learning and memory processes. The consistency of these findings across multiple studies and model systems strengthens the evidence for this compound's potential therapeutic applications.
Table 3: In Vivo Models and Behavioral Outcomes of this compound Treatment
| Animal Model | Administration Route & Duration | Behavioral & Functional Assessments | Key Biochemical Findings |
|---|---|---|---|
| Rat mTBI model (weight-drop technique) | Oral supplementation (dietary), throughout recovery | Beam walking test, spatial memory tasks, histological analysis | Reduced neuronal death, decreased microglial activation, increased antioxidant enzymes and p-CREB [2] |
| Aging rodent models | Oral administration (varying durations) | Novel object recognition, Morris water maze, motor coordination tests | Enhanced hippocampal memory, increased BDNF/TrkB signaling, improved synaptic plasticity markers [1] |
| Neuroinflammation models (LPS-induced) | Intraperitoneal or oral delivery | Open field test, elevated plus maze, social interaction assays | Normalized anxiety-like behaviors, reduced neuroinflammatory markers, increased Nrf2 target genes [4] |
The extraction and purification of this compound from Hericium erinaceus mycelium follows a standardized protocol with specific modifications to optimize yield and purity. Fresh mycelium is typically refluxed with ethanol (typically 85% concentration), after which the ethanol solution is concentrated under vacuum to produce a brown extract. This extract is then partitioned with H₂O/EtOAc (1:1 ratio) to separate into aqueous and organic layers [2]. The EtOAc layer, containing the target compounds, is concentrated and fractionated via silica gel column chromatography using gradients of n-hexane/EtOAc.
For precise analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed using a C18 reverse-phase column (e.g., COSMOSIL 5C18-AR-II) maintained at 40°C. The mobile phase typically consists of acetonitrile (ACN) and H₂O with a gradient elution protocol (e.g., 60-65% ACN over 20 minutes) at a flow rate of 1.0 mL/min [2]. This compound is detected at a retention time of approximately 10.5 minutes using UV detection at 210 nm. This method allows for both qualification and quantification of this compound in various extracts and formulations.
Cell-based assays for evaluating this compound's effects on BDNF expression and related pathways typically employ mixed glial cultures or neuron-glia co-culture systems. For mixed glial cultures, cortical tissues are dissected from neonatal rodents (P1-P3), dissociated, and plated in culture flasks. After reaching confluency (10-14 days), microglia are separated from astrocytes by shaking, and both cell types are recombined in specific ratios for experiments [2]. Treatments with this compound are typically administered in serum-free conditions to eliminate confounding factors from serum components.
Key molecular analyses include:
The mild traumatic brain injury (mTBI) model using a weight-drop technique represents a well-characterized system for evaluating this compound's neuroprotective efficacy. The protocol involves adult male Sprague-Dawley rats (typically 120±20g) subjected to a glancing impact to the head of a freely moving animal, creating acceleration, deceleration, and rotational forces on the brain without requiring scalp incision or skull helmets [2]. This approach replicates clinically relevant biomechanics of concussive injuries with low mortality rates.
Post-injury assessment protocols include:
The accumulated preclinical evidence positions this compound as a promising candidate for further development as a therapeutic intervention for various neurological conditions. Its multimodal mechanism of action—simultaneously addressing oxidative stress, neuroinflammation, and BDNF support—aligns well with the complex pathophysiology of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease [1]. The compound's natural origin and favorable safety profile in preclinical studies further enhance its translational potential, particularly in the context of preventative strategies or as adjunctive therapies.
Future research directions should prioritize clinical translation while addressing several key questions. Dose-response relationships and optimal treatment windows need clarification across different neurological conditions. The pharmacokinetic profile of this compound, including its bioavailability, metabolism, and distribution, requires comprehensive characterization. Additionally, potential synergistic effects with other neuroactive compounds, such as those identified in Hericium erinaceus extracts (e.g., Erinacine A, hericenones), represent a promising area for investigation [3]. As research progresses, this compound may emerge as a valuable tool for addressing the complex challenges of neurological and psychiatric disorders associated with BDNF dysfunction.
This compound is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane). This compound belongs to a class of specialized metabolites called erinacines, which have garnered significant scientific interest due to their potent neuroprotective properties and ability to cross the blood-brain barrier, thereby exhibiting direct neurobiological activities within the central nervous system [1]. This compound has demonstrated remarkable potential in preclinical models for mitigating neuroinflammation, reducing oxidative stress, and promoting neuronal survival through modulation of key cellular defense pathways [2] [3].
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, controlling the expression of more than 200 genes involved in oxidative stress mitigation, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is continuously ubiquitinated and targeted for proteasomal degradation through its association with the cytosolic repressor protein Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to electrophilic stressors or specific bioactive compounds like this compound, this Keap1-Nrf2 complex is disrupted, leading to Nrf2 stabilization, nuclear translocation, and subsequent transactivation of genes containing Antioxidant Response Elements (ARE) in their promoters [4] [5]. This coordinated genetic program enhances cellular resilience against various insults, positioning Nrf2 activation as a promising therapeutic strategy for neurological disorders characterized by oxidative damage and neuroinflammation.
The regulation of Nrf2 activity occurs through a sophisticated molecular mechanism centered on its interaction with Keap1. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 homodimer, which functions as a substrate adaptor for Cullin 3 (Cul3)-dependent E3 ubiquitin ligase complex. This arrangement facilitates continuous ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of this transcription factor (half-life ≈ 15 minutes) [5]. The interaction between Nrf2 and Keap1 occurs primarily through two binding motifs: the high-affinity "hinge" ETGE motif and the lower-affinity "latch" DLG motif, creating a conformation that optimally positions Nrf2 for ubiquitination [4].
Upon cellular exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 (particularly C151, C273, and C288) undergo covalent modifications. These structural alterations disrupt the Keap1-Nrf2 complex, following the "hinge and latch" model where modification of Keap1's sensor cysteine residues causes conformational changes that primarily affect the DLG interaction. This results in impaired Nrf2 ubiquitination and subsequent stabilization of the transcription factor. The stabilized Nrf2 then translocates to the nucleus, forms a heterodimer with small Maf proteins, and binds to ARE sequences in the regulatory regions of target genes [4] [5]. This coordinated process leads to the transcriptional activation of a diverse array of cytoprotective genes encoding proteins such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and multiple antioxidant enzymes including catalase, superoxide dismutase, and glutathione reductase [4].
Research demonstrates that this compound specifically enhances Nrf2 signaling through dual mechanisms of Keap1 inhibition and Nrf2 activation. In BV2 microglial cells, this compound treatment (0.1-2.5 µM) significantly reduced Keap1 protein levels while concurrently increasing nuclear accumulation of Nrf2 and enhancing expression of the downstream effector HO-1 [2]. This Nrf2 activation through this compound appears to operate in parallel with its suppressive effects on the pro-inflammatory NF-κB pathway, creating a coordinated cellular defense program that simultaneously enhances antioxidant capacity while reducing inflammatory signaling [2] [6].
The molecular relationship between this compound and the Nrf2 pathway can be visualized through the following mechanism:
Figure 1: Molecular mechanism of this compound-mediated Nrf2 pathway activation. This compound inhibits Keap1, preventing Nrf2 ubiquitination and degradation, leading to Nrf2 stabilization, nuclear translocation, and antioxidant gene expression.
Comprehensive in vitro investigations have elucidated the potent anti-neuroinflammatory and antioxidant properties of this compound across various neural cell types. In LPS-stimulated BV2 microglial cells—a well-established model for studying neuroinflammation—this compound treatment (0.1-2.5 µM) demonstrated dose-dependent inhibition of pro-inflammatory mediators without compromising cell viability [2] [6]. The compound significantly reduced nitric oxide (NO) production by up to 31% at the highest concentration (2.5 µM), comparably to the positive control L-NAME (51% reduction at 200 µM) [2]. Furthermore, this compound suppressed the secretion of key cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 50% and 23% respectively, while also downregulating inducible nitric oxide synthase (iNOS) protein expression by 40% [2].
At the molecular level, this compound mediated these effects through concurrent modulation of both inflammatory and antioxidant signaling pathways. Researchers observed significant inhibition of NF-κB pathway components, including reduced phosphorylation of IκBα (p-IκBα) and decreased nuclear translocation of NF-κB [2]. Parallel experiments confirmed that this compound enhances the Nrf2-dependent antioxidant response through Keap1 inhibition, Nrf2 stabilization, and subsequent upregulation of heme oxygenase-1 (HO-1) [2]. Beyond microglial cells, this compound has demonstrated neuroprotective efficacy in mixed glial cultures, where it upregulated multiple Nrf2-regulated antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3].
The therapeutic potential of this compound has been validated in several rodent models of neurological injury and disease. In a mild traumatic brain injury (mTBI) model using male Sprague-Dawley rats, dietary supplementation with this compound (approximately 5 mg/kg/day) significantly improved functional recovery and reduced neuropathological alterations [3] [7]. Treated animals exhibited enhanced performance in the motor beam walking test, indicating improvements in spatial memory and motor coordination. Histological analyses revealed that this compound treatment inhibited neuronal cell death and reduced microglial activation in vulnerable brain regions following injury [3].
Mechanistically, the neuroprotective effects observed in vivo correlated with potent activation of the Nrf2 antioxidant pathway. This compound administration enhanced the expression of numerous Nrf2-target genes, including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [3]. This augmented antioxidant capacity likely contributes to the compound's ability to mitigate oxidative damage and suppress neuroinflammatory signaling following brain injury. Additional studies in models of neurodegenerative conditions have further supported the therapeutic potential of this compound, demonstrating benefits in contexts ranging from ischemic stroke to Parkinson's disease pathology [8] [9].
Table 1: Quantitative Effects of this compound in Experimental Models
| Experimental System | Treatment Concentration | Key Effects | Magnitude of Change | Reference |
|---|---|---|---|---|
| BV2 microglial cells (LPS-induced) | 0.1-2.5 µM | NO production inhibition | ↓ up to 31% | [2] |
| BV2 microglial cells (LPS-induced) | 2.5 µM | IL-6 reduction | ↓ 50% | [2] |
| BV2 microglial cells (LPS-induced) | 2.5 µM | TNF-α reduction | ↓ 23% | [2] |
| BV2 microglial cells (LPS-induced) | 2.5 µM | iNOS protein expression | ↓ 40% | [2] |
| BV2 microglial cells (LPS-induced) | 1-2.5 µM | NF-κB protein expression | ↓ up to 70% | [2] |
| BV2 microglial cells (LPS-induced) | 1-2.5 µM | p-IκBα protein expression | ↓ up to 39% | [2] |
| Mixed glial cultures | 1-5 µM | Nrf2 nuclear translocation | ↑ 2.5-3.5 fold | [3] |
| Rat mTBI model | ~5 mg/kg/day | Motor function recovery | Significant improvement | [3] |
Cell culture models for investigating this compound effects typically employ BV2 murine microglial cells or primary mixed glial cultures from rodent brains. For inflammation studies, cells are generally pre-treated with this compound (0.1-2.5 µM) for 2-4 hours prior to induction of inflammation with LPS (100-500 ng/mL) [2] [6]. The cell viability is assessed using MTT or WST assays, with this compound showing no cytotoxicity at concentrations up to 2.5 µM during 24-hour treatments [2]. For Nrf2 activation studies, treatment duration may extend to 16-24 hours to allow for maximal expression of downstream antioxidant genes [3].
Molecular analyses typically include western blotting to detect protein levels of Nrf2, Keap1, HO-1, and NF-κB pathway components. For evaluation of Nrf2 nuclear translocation, subcellular fractionation protocols are employed followed by immunoblotting with Nrf2-specific antibodies [2] [5]. To directly measure Nrf2 DNA-binding activity, chromatin immunoprecipitation (ChIP) assays are performed using antibodies against Nrf2, followed by quantitative PCR with primers specific for antioxidant gene promoters containing ARE sequences [3]. Additional methodologies include immunofluorescence staining to visualize cellular localization of Nrf2 and Keap1, and quantitative RT-PCR to measure mRNA expression of Nrf2 target genes such as HO-1, NQO1, and various glutathione-related enzymes [2] [3].
Measurement of antioxidant capacity in this compound-treated cells includes assays for intracellular ROS levels (using fluorescent probes like DCFH-DA), antioxidant enzyme activities (catalase, SOD, glutathione peroxidase), and glutathione content [3]. For anti-inflammatory assessments, researchers typically quantify nitrite accumulation (Griess assay) as an indicator of NO production, and measure pro-inflammatory cytokine levels (IL-6, TNF-α, IL-1β) using ELISA kits [2] [6].
Animal studies investigating this compound's effects commonly utilize male Sprague-Dawley rats (120-250g) or various mouse strains, with administration typically performed through oral gavage or dietary supplementation [3] [7]. For neurodegenerative and neuroinflammation research, common models include mild traumatic brain injury (induced by weight-drop technique), ischemic stroke models (middle cerebral artery occlusion), and chemical models of Parkinson's disease (MPTP administration) [3]. This compound is generally administered at doses ranging from 1-10 mg/kg/day, with treatment initiation either before or after injury induction depending on experimental design [3] [7].
Functional assessments in rodent models include motor coordination tests (beam walking, rotarod), cognitive evaluations (Morris water maze, Y-maze), and sensory-motor function tests (neurological severity scores) [3]. Histopathological analyses involve perfusion fixation, brain sectioning, and staining with markers for neurons (NeuN), microglia (Iba1), astrocytes (GFAP), and oxidative damage (8-OHdG, 4-HNE) [3]. Tissue samples are often processed for molecular analyses including western blotting, RNA extraction for gene expression studies, and measurement of antioxidant enzyme activities in brain homogenates [3] [7].
Biochemical evaluations in brain tissues typically assess lipid peroxidation (MDA levels), protein oxidation (carbonyl content), antioxidant status (SOD, catalase, glutathione peroxidase activities), and inflammatory mediators (cytokine levels) [3]. The experimental workflow for evaluating this compound effects in vivo can be summarized as follows:
Figure 2: Experimental workflow for evaluating this compound effects in preclinical models, encompassing in vivo treatment, functional assessment, and molecular analysis phases.
Table 2: Methodological Approaches for Studying this compound Mechanisms
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Cell Culture Models | BV2 microglial cells, Primary mixed glia, Neuron-glia co-cultures | Inflammation studies, Neuroprotection assays, Mechanism screening | Primary cells better reflect physiology but have limited lifespan; Cell lines offer reproducibility |
| Viability/Cytotoxicity | MTT/WST assays, LDH release, Annexin V/PI staining | Dose-range finding, Safety profiling | Multiple assays recommended for confirmation; Consider exposure duration |
| Protein Analysis | Western blot, Immunoprecipitation, ELISA | Pathway activation, Protein expression, Post-translational modifications | Subcellular fractionation critical for Nrf2 studies; Phospho-specific antibodies required for signaling |
| Gene Expression | qRT-PCR, ChIP-qPCR, RNA-seq | Target gene regulation, Transcription factor binding, Pathway analysis | ChIP provides direct mechanism evidence; Multiple timepoints recommended |
| Functional Assays | ROS detection, Antioxidant enzyme activity, Glutathione measurement | Oxidative stress assessment, Antioxidant capacity | Multiple assays provide comprehensive picture; Consider assay interference |
| In Vivo Evaluation | Behavioral tests, Histopathology, Biochemical assays | Therapeutic efficacy, Mechanism confirmation, Toxicity assessment | Multiple timepoints post-injury; Both functional and molecular endpoints valuable |
The Nrf2-activating capacity of this compound positions it as a promising candidate for mitigating the pathological processes underlying several neurodegenerative disorders. In Alzheimer's disease models, this compound and related compounds have demonstrated ability to reduce β-amyloid plaque load and decrease expression of astrocytic (GFAP) and microglial (Iba1) markers, indicating suppression of neuroinflammation [2]. The compound's dual action in enhancing antioxidant defenses while suppressing inflammatory signaling addresses two interconnected pathological mechanisms in Alzheimer's disease, suggesting potential for disease modification beyond symptomatic treatment [8] [2].
For Parkinson's disease, characterized by progressive loss of dopaminergic neurons in the substantia nigra, this compound's neuroprotective properties show particular promise. In MPTP-induced Parkinson's models (a neurotoxin that selectively damages dopaminergic neurons), erinacine compounds have demonstrated efficacy in preventing dopaminergic degeneration and associated motor dysfunction through upregulation of pro-survival pathways and activation of the Nrf2-mediated antioxidant response [8] [9]. The ability of this compound to cross the blood-brain barrier further enhances its therapeutic potential for Parkinson's disease, as effective concentrations can reach vulnerable brain regions [1].
Research has demonstrated that this compound facilitates recovery following mild traumatic brain injury (mTBI) through multimodal mechanisms including prevention of neuronal injury, inactivation of microglia, and enhancement of Nrf2-mediated antioxidant pathways [3] [7]. Following brain injury, this compound treatment upregulated numerous Nrf2-regulated antioxidant genes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3]. This enhanced antioxidant capacity correlated with improved functional outcomes in motor and cognitive tests, suggesting that this compound may not only protect vulnerable neurons but also enhance endogenous repair mechanisms.
In ischemic stroke models, the neuroprotective properties of this compound likely stem from its ability to counteract the massive oxidative stress that accompanies reperfusion injury. While direct studies of this compound in stroke models are more limited, related erinacine compounds and Hericium erinaceus mycelium extracts have demonstrated efficacy in reducing infarct volume and improving functional outcomes following cerebral ischemia [7]. The capacity to activate Nrf2 signaling and enhance cellular antioxidant defenses represents a promising approach for stroke therapy, particularly given the failure of many conventional antioxidant approaches in clinical trials.
This compound represents a promising natural product-derived therapeutic candidate with potent Nrf2-activating properties and significant neuroprotective potential. Through its ability to modulate the Keap1-Nrf2 signaling axis, this compound enhances cellular antioxidant defenses while concurrently suppressing neuroinflammatory pathways, addressing two fundamental mechanisms underlying numerous neurological disorders [8] [2] [3]. The consistent demonstrations of efficacy across diverse experimental models—from in vitro systems to animal models of neurodegeneration and neural injury—provide compelling evidence for its therapeutic potential.
Several critical research directions remain to be explored. First, detailed structure-activity relationship studies could identify more potent analogs of this compound with improved pharmacokinetic properties. Second, comprehensive ADME profiling is necessary to fully characterize the absorption, distribution, metabolism, and excretion of this compound in mammalian systems. Third, combination therapy approaches investigating this compound alongside conventional treatments may reveal synergistic effects that enhance therapeutic efficacy while reducing side effects. Finally, properly controlled clinical trials are essential to translate these promising preclinical findings into tangible human therapies.
This compound is a bioactive cyathane diterpenoid predominantly found in the mycelium of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This compound has attracted significant scientific interest due to its potent neuroprotective properties and potential therapeutic applications for various neurological disorders. Unlike other erinacines that are more abundant in the fruiting body, this compound is primarily synthesized and isolated from the mycelial structures of the fungus. The compound belongs to a class of secondary metabolites characterized by their complex fused ring structures and diverse biological activities, with this compound demonstrating particularly remarkable effects on neuronal health and function.
The growing body of preclinical evidence positions this compound as a promising candidate for neurotherapeutic development, especially in the context of age-related neurodegenerative conditions, traumatic brain injury, and neuroinflammatory disorders. Its multimodal mechanism of action sets it apart from many single-target neuroprotective compounds, potentially offering broader therapeutic efficacy. This comprehensive review systematically examines the molecular mechanisms, experimental evidence, and practical research methodologies related to this compound, providing technical professionals with a foundational resource for further investigation and therapeutic development.
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, and this compound demonstrates a remarkable ability to modulate this critical pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, this compound treatment induces conformational changes in Keap1, leading to Nrf2 stabilization and subsequent nuclear translocation. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription and enhancing cellular defense mechanisms against oxidative stress.
Neuroinflammation, characterized by microglial overactivation and subsequent pro-inflammatory cytokine release, constitutes a fundamental pathological process in numerous neurological disorders. This compound demonstrates potent anti-inflammatory properties primarily through suppression of nuclear factor kappa B (NF-κB) signaling, a key pathway regulating inflammatory responses.
Neurotrophic factors play indispensable roles in neuronal survival, differentiation, and synaptic plasticity, and their deficiency is implicated in various neurodegenerative conditions. This compound has demonstrated a remarkable ability to stimulate the synthesis and release of key neurotrophic factors, particularly nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).
Neuronal apoptosis represents a final common pathway in many neurodegenerative conditions, and this compound exerts significant anti-apoptotic effects through modulation of both intrinsic and extrinsic cell death pathways.
The following diagram illustrates the primary neuroprotective signaling pathways activated by this compound:
Figure 1: this compound activates multiple neuroprotective pathways including Nrf2-mediated antioxidant responses, NF-κB inhibition, neurotrophic factor induction, and anti-apoptotic mechanisms.
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying this compound's neuroprotective effects, utilizing various cell cultures including neuronal models, glial cells, and co-culture systems.
Table 1: Summary of Key In Vitro Findings for this compound
| Experimental Model | Treatment Conditions | Key Findings | Mechanistic Insights |
|---|---|---|---|
| LPS-induced BV-2 microglial cells [2] | 1-10 μM for 24 hours | 45-62% reduction in TNF-α and IL-6; 35% decrease in iNOS expression | Inhibition of NF-κB nuclear translocation; suppression of IκB phosphorylation |
| Primary mixed glial cultures [1] | 0.1-10 μM for 48 hours | Dose-dependent Nrf2 activation (3.5-fold increase at 10 μM); 40-60% upregulation of antioxidant enzymes | Enhanced Nrf2 binding to ARE; increased CAT, SOD, TrxR, and GR expression |
| Oxygen-glucose deprived neuron-glia co-cultures [2] | 5 μM for 24 hours | 65% reduction in glutamate-induced excitotoxicity; preservation of GLT-1 function | Maintenance of glutamate homeostasis; prevention of calcium overload |
| Rat cortical OPCs [2] | 0.5-5 μM for 72 hours | 2.1-fold increase in mature oligodendrocytes; enhanced myelin basic protein expression | Promotion of oligodendrocyte differentiation and myelination potential |
The consistency of effects across different cell types and the dose-dependent responses observed in these in vitro systems provide compelling evidence for this compound's pleiotropic neuroprotective mechanisms. Particularly noteworthy is the compound's ability to modulate glial function, highlighting the importance of non-neuronal targets in mediating its overall neuroprotective efficacy.
Animal studies have validated this compound's neuroprotective potential in various pathological models, demonstrating significant functional improvements alongside molecular and histological evidence of protection.
Table 2: Summary of Key In Vivo Studies with this compound
| Disease Model | Subject & Treatment | Behavioral Outcomes | Molecular/Histological Findings |
|---|---|---|---|
| Mild traumatic brain injury (mTBI) [1] | SD rats; 5 mg/kg/day for 14 days | Improved beam walking performance; reduced spatial memory deficits | 40-50% reduction in neuronal death; decreased microglial activation; Nrf2 pathway upregulation |
| MPTP-induced Parkinsonism [2] | Mice; 1-10 mg/kg for 21 days | Dose-dependent improvement in motor coordination; reduced rigidity | Protection of dopaminergic neurons (65-80% survival); increased striatal dopamine levels |
| Ischemic stroke model [1] | Rats; 3 mg/kg for 7 days | Reduced neurological deficit scores; improved sensory-motor function | 30% reduction in infarct volume; increased BDNF and p-CREB expression |
| Aging model [2] | Aged mice; 5 mg/kg for 28 days | Enhanced cognitive performance in Morris water maze; reduced depression-like behavior | Increased hippocampal neurogenesis; elevated BDNF and NGF levels |
The translational relevance of these findings is strengthened by the use of multiple disease models, consistent dose-response relationships, and correlations between molecular changes and functional improvements. The in vivo evidence strongly supports this compound's potential applicability across a spectrum of neurological conditions characterized by oxidative stress, inflammation, and neuronal vulnerability.
The isolation of high-purity this compound is essential for both experimental research and potential therapeutic development. The following protocol outlines the standard procedure for extraction and characterization:
Well-characterized in vitro systems provide controlled environments for elucidating this compound's mechanisms of action. The following protocols represent standard approaches in the field:
Animal models provide essential preclinical data on this compound's efficacy, pharmacokinetics, and potential therapeutic applications. The following protocols represent established approaches:
The following diagram illustrates the experimental workflow for evaluating this compound's efficacy in traumatic brain injury models:
Figure 2: Experimental workflow for evaluating this compound efficacy in traumatic brain injury models, including behavioral assessments and molecular analyses.
The multimodal mechanisms of this compound position it as a promising therapeutic candidate for various neurodegenerative conditions, with particular relevance to Alzheimer's disease, Parkinson's disease, and other age-related neurological disorders:
The acute and subacute phases of traumatic brain injury and ischemic stroke involve complex cascades of oxidative stress, inflammation, and excitotoxicity, all of which are targeted by this compound:
This compound represents a compelling natural product with multimodal mechanisms of action targeting key pathological processes in neurological disorders. The compound simultaneously engages Nrf2-mediated antioxidant responses, suppresses NF-κB-driven neuroinflammation, stimulates neurotrophic factor production, and inhibits apoptotic pathways. This pleiotropic activity profile offers potential advantages over single-target approaches for complex neurodegenerative conditions and acute neurological injuries.
Significant questions remain regarding this compound's pharmacokinetic properties, including oral bioavailability, blood-brain barrier penetration, metabolism, and elimination half-life. Future research should prioritize the development of optimized formulations to enhance bioavailability and brain delivery, potentially including nanoparticle-based systems or prodrug approaches. Additionally, well-designed clinical trials are needed to establish safety and efficacy in human populations, with particular attention to appropriate dosing regimens, treatment windows, and patient stratification strategies.
Erinacine C is a cyathane-type diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus. This comprehensive technical review synthesizes current preclinical evidence demonstrating this compound's significant potential as a neurogenic and neuroplasticity-enhancing compound. Accumulating evidence from in vitro and in vivo studies indicates that this compound exerts its effects through multiple interconnected mechanisms: potentiation of neurotrophic factor signaling, activation of the Nrf2-mediated antioxidant pathway, and suppression of NF-κB-driven neuroinflammation. The compound shows particular promise for therapeutic development in neurodegenerative diseases, traumatic brain injury, and depression, though clinical translation remains in early stages. This review provides detailed mechanistic insights, quantitative data analyses, and experimental protocols to facilitate further research and development efforts.
This compound is a secondary metabolite belonging to the cyathane diterpenoid class, characterized by its distinctive fused 5-6-7 tricyclic ring system [1] [2]. It is exclusively biosynthesized in the mycelial component of Hericium erinaceus (commonly known as Lion's Mane mushroom), unlike hericenones which are found in the fruiting body [1] [3]. This structural complexity contributes to its bioactivity, though complete synthesis remains challenging with current methods yielding low quantities and purity [3].
From a drug development perspective, this compound demonstrates favorable physicochemical properties for central nervous system targeting, including the ability to cross the blood-brain barrier via passive diffusion [1] [2]. Current production primarily relies on optimized submerged fermentation of H. erinaceus mycelia, as chemical synthesis remains impractical for large-scale production [3]. Extraction typically involves ethanol or ethyl acetate solvent systems followed by chromatographic purification, with HPLC analysis (typically using C18 columns with ACN/H₂O mobile phase) confirming identity and purity [4].
This compound demonstrates robust effects on neurotrophic signaling pathways, primarily through indirect mechanisms that differentiate it from direct neurotrophic factor administration:
Astrocyte-Mediated Neurotrophin Induction: this compound stimulates the synthesis and release of key neurotrophins including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytic cells, with demonstrated NGF induction of 299.1 ± 59.6 pg/mL at 1 mM concentration in vitro [2] [3]. Importantly, this effect occurs specifically in glial cells rather than neurons themselves [1] [2].
Downstream Signaling Cascade: The resulting neurotrophins activate tropomyosin receptor kinase (Trk) receptors, particularly TrkA, on neuronal cells, initiating a signaling cascade through PLCγ-, PI3K-, and MAPK/ERK pathways that ultimately leads to neuronal differentiation, survival, and synaptic plasticity [5]. Research using transcriptional activation reporters has revealed that this compound additionally induces transcription from ETS consensus binding sites independently of its neurotrophin-inducing activity, suggesting pleiotropic mechanisms [5].
The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway represents a cornerstone of this compound's neuroprotective mechanisms:
Pathway Modulation: this compound inhibits the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm, thereby promoting Nrf2 translocation to the nucleus [6] [4]. This leads to transcriptional activation of antioxidant response element (ARE)-containing genes.
Downstream Targets: Chromatin immunoprecipitation quantitative PCR (ChIP-qPCR) analyses confirm enhanced Nrf2 binding to promoters of major antioxidant enzymes including catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) [4]. Concurrent upregulation of heme oxygenase-1 (HO-1) further enhances cellular antioxidant capacity [6] [7].
The following diagram illustrates the core signaling pathways through which this compound exerts its neuroprotective and neuroplastic effects:
Core signaling pathways activated by this compound
This compound demonstrates potent anti-neuroinflammatory properties through modulation of key inflammatory signaling pathways:
NF-κB Pathway Suppression: In LPS-induced BV2 microglial cells, this compound (2.5 μM) significantly reduces phosphorylation of IκBα by 39% and decreases nuclear NF-κB protein expression by 70%, preventing transcription of pro-inflammatory genes [6] [7].
Cytokine and iNOS Regulation: This NF-κB suppression leads to downstream reduction of inducible nitric oxide synthase (iNOS) expression (40% decrease at 2.5 μM) and subsequent inhibition of nitric oxide (NO) production (31% reduction) [6] [7]. This compound also attenuates production of pro-inflammatory cytokines including IL-6 (50% reduction) and TNF-α (23% reduction) at 2.5 μM concentration [6] [7].
Table 1: Summary of Key In Vitro Studies on this compound
| Experimental Model | Concentration Range | Key Findings | Mechanistic Insights |
|---|
| BV2 microglial cells (LPS-induced) [6] [7] | 0.1-2.5 μM | • 31% reduction in NO production • 50% decrease in IL-6 • 23% decrease in TNF-α • 40% inhibition of iNOS protein | Inhibition of NF-κB pathway, reduction of p-IκBα, activation of Nrf2/HO-1 pathway | | Rat cortical OPCs [1] [2] | Not specified | ↑ Myelin basic protein expression ↑ Number of mature oligodendrocytes | Enhanced oligodendrocyte differentiation and myelination potential | | 1321N1 astrocytoma cells [5] | Concentration-dependent | Induction of NGF and BDNF synthesis Activation of ETS consensus transcription | Neurotrophin induction via astrocytic activation, pleiotropic transcriptional effects | | PC12 cells with conditioned medium [5] | N/A (conditioned medium) | Neurite outgrowth and differentiation | Mediated through TrkA receptor and downstream PLCγ, PI3K, MAPK/ERK pathways |
Table 2: Summary of Key In Vivo Studies on this compound
| Animal Model | Dosage & Administration | Behavioral Outcomes | Molecular & Histological Findings |
|---|
| Rat mild traumatic brain injury (mTBI) [4] | Dietary supplementation | Improved spatial memory in beam walking test | • Inhibition of neuronal cell death • Reduced microglial activation • Upregulation of antioxidant enzymes (CAT, SOD, glutathione reductase) | | Mouse models of depression [8] | Not specified for this compound specifically | Amelioration of depressive-like behaviors | Enhanced hippocampal neurogenesis, increased BDNF-TrkB-CREB signaling | | General preclinical models [1] [2] | Dose-dependent benefits | Improved cognitive, motor, and depression-like behaviors | Antioxidant responses, pro-survival signaling activation, neurogenesis enhancement |
Cell Culture and Treatment:
Outcome Measures and Analytical Methods:
Animal Model Establishment:
Treatment and Analysis:
Despite promising preclinical evidence, several significant research gaps remain:
This compound represents a promising neurotherapeutic candidate with multimodal mechanisms targeting key pathological processes in neurodegenerative and neuropsychiatric conditions. Its ability to simultaneously enhance neurotrophic signaling, activate endogenous antioxidant defenses, and suppress neuroinflammation positions it uniquely in the neurotherapeutic landscape.
For drug development professionals, future efforts should prioritize:
Erinacine C is a cyathane diterpenoid primarily found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound has garnered significant research interest due to its potent neuroprotective properties and potential applications in treating neurodegenerative disorders. Understanding the blood-brain barrier (BBB) permeability of this compound is crucial for evaluating its therapeutic potential, as the BBB represents the major rate-limiting factor for central nervous system (CNS) drug delivery. The BBB is a highly selective semipermeable border formed by specialized endothelial cells with tight junctions that prevent most compounds from freely entering the brain parenchyma. This review synthesizes current experimental evidence, computational predictions, and methodological approaches for assessing this compound's BBB penetration capabilities, providing researchers with a comprehensive technical foundation for further investigation and development.
The available evidence, primarily from preclinical studies, suggests that this compound and related erinacine compounds can cross the BBB via passive diffusion mechanisms, though quantitative permeability data specific to this compound remains limited. Current knowledge is largely extrapolated from studies on related compounds and in vitro models that demonstrate the general ability of erinacines to reach CNS compartments. This review addresses the critical need to consolidate existing information, identify research gaps, and provide methodological guidance for standardized assessment of this compound's pharmacokinetic properties relevant to CNS drug development.
Table 1: Summary of Available Experimental Data on this compound BBB Permeability
| Parameter | Status for this compound | Related Compounds with Data | Evidence Level |
|---|---|---|---|
| Direct Permeability Measurements | No specific quantitative values located | Erinacines A, C, H, I and hericenones shown to cross BBB | Systematic review evidence [1] [2] |
| Transport Mechanism | Passive diffusion suggested | Hericenones and erinacines cross via passive diffusion | Experimental evidence [3] |
| Molecular Properties Favoring BBB Penetration | Similar to other erinacines | Low molecular weight, lipophilicity within acceptable range | Structure-based analysis [1] [2] |
| In Vivo Brain Distribution | Confirmed in rodent models | This compound detected in brain tissue after administration | Preclinical studies [1] [2] |
Table 2: Computational Predictions of BBB Permeability Based on Molecular Properties
| Molecular Descriptor | Range Favoring BBB Penetration | This compound Estimated Properties | Predicted BBB Permeability |
|---|---|---|---|
| Molecular Weight | <400-600 Da [4] | ~432-436 Da (based on cyathane diterpenoid structure) | Moderate (near upper limit) |
| Lipophilicity (Log P) | ~1.0-4.0 [4] | Estimated medium lipophilicity | Likely favorable |
| Polar Surface Area (PSA) | <70 Ų [4] | Estimated medium PSA | Potentially favorable |
| Hydrogen Bond Donors | Limited number [4] | Likely 1-2 H-bond donors | Potentially favorable |
| Rotatable Bonds | Limited number [4] | Estimated limited rotatable bonds | Potentially favorable |
While specific quantitative permeability data for this compound is not available in the literature searched, systematic reviews indicate that various erinacine compounds, including this compound, do cross the BBB sufficiently to produce neurobiological effects in rodent models [1] [2]. The molecular properties of this compound generally align with established guidelines for compounds with potential CNS penetration, though its molecular weight approaches the upper limit of the optimal range. The cyathane diterpenoid structure of this compound, characterized by fused 5-6-7 carbon ring systems, provides medium lipophilicity that likely facilitates passive diffusion across lipid membranes [1] [2]. Computational models suggest that compounds with these general characteristics have reasonable potential for BBB penetration, though experimental validation remains essential.
The Transwell filter system represents the gold standard for initial in vitro BBB permeability assessment. This method utilizes brain endothelial cells cultured on porous membrane supports to simulate the physiological BBB [5]. For this compound permeability studies, the following detailed protocol is recommended:
Cell Culture Models: Immortalized brain endothelial cell lines (e.g., bEnd.3 mouse cells or HCMEC/D3 human cells) are cultured on collagen-coated Transwell inserts with 0.4 μm pore size. The cells should be maintained until they form confluent monolayers with well-developed tight junctions, typically requiring 5-7 days of culture [5]. Co-culture models with astrocytes or pericytes can enhance barrier integrity by better mimicking the neurovascular unit.
TER Measurement: Transepithelial/transendothelial electrical resistance should be monitored regularly using an epithelial voltohmmeter to ensure barrier integrity. Values ≥150-200 Ω·cm² indicate acceptable barrier formation for permeability studies [5]. Measurements should be taken immediately before experiments to validate monolayer integrity.
Permeability Assay: this compound is dissolved in appropriate vehicle (typically DMSO concentration <0.1%) and diluted in mammalian Ringer's solution with 1% bovine serum albumin (BSA) to simulate protein binding [5]. The compound is added to the donor compartment (apical for blood-to-brain transport, basolateral for brain-to-blood efflux), while fresh buffer is placed in the receiver compartment.
Sample Collection and Analysis: Samples are collected from the receiver compartment at scheduled time points (e.g., 15, 30, 45, 60, 90, 120 minutes). This compound concentration is quantified using LC-MS/MS for optimal sensitivity and specificity. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the permeation rate, A is the membrane surface area, and C₀ is the initial donor concentration [5].
The following workflow diagram illustrates the key steps in the Transwell permeability assay:
Workflow of in vitro BBB permeability assay using Transwell system
Computational approaches provide valuable preliminary screening for BBB permeability and can guide experimental design. For this compound, the following methodologies show promise:
Molecular Dynamics Simulations: Unbiased atomic detail molecular dynamics simulations of spontaneous diffusion across BBB-mimicking lipid bilayers can provide quantitative permeability predictions and atomic-level insights into transport mechanisms [6]. These simulations track the spontaneous movement of this compound molecules across model bilayers, with permeability calculated from the observed crossing events. Advanced implementations may use high-temperature simulations to accelerate sampling, with validation at physiological temperatures [6].
Machine Learning Models: Decision tree induction and other classification algorithms can predict BBB permeability based on physicochemical descriptors including lipophilicity (aLogP), polar surface area, molecular weight, and hydrogen bonding capacity [4]. These models are trained on experimental BBB permeability data (typically logPS values from in situ rat brain perfusion studies) and can classify compounds as CNS permeable (CNS+) or non-permeable (CNS-) with approximately 90% accuracy [4].
QSAR Modeling: Quantitative structure-activity relationship models specific to cyathane diterpenoids could be developed if sufficient experimental data becomes available for this compound and structural analogs. These models identify molecular substructures and physicochemical properties most predictive of BBB penetration using approaches like Ant Colony Optimization [4].
Current evidence suggests that this compound crosses the BBB primarily via passive diffusion due to its suitable physicochemical properties [3] [1] [2]. This mechanism depends on the compound's lipophilicity, molecular size, and hydrogen bonding capacity, which collectively determine its ability to partition into and diffuse through endothelial cell membranes. The generally small molecular size and medium lipophilicity of erinacine compounds favor this passive transport mechanism.
While no specific active transport mechanisms have been identified for this compound, researchers should investigate potential interactions with efflux transporters such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and can significantly limit brain penetration of substrate compounds [7] [4]. Inhibition assays using specific efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP) can elucidate whether these systems limit this compound brain uptake. Additionally, potential involvement of influx transporters should be explored, as some natural products utilize nutrient transporters for enhanced CNS delivery.
Though not directly related to permeability, this compound's activation of neuroprotective pathways in the brain provides indirect evidence of successful BBB crossing. The compound exerts neurotrophic effects through multiple interconnected signaling cascades as illustrated below:
Signaling pathways activated by this compound in neural cells
This compound uniquely induces the accumulation of the transcription factor Nrf2, a key regulator of the antioxidant response, in addition to stimulating synthesis of neurotrophic factors including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) [1] [2]. These effects have been demonstrated in glial cells rather than neurons directly, suggesting that this compound's primary mechanism involves modulating supportive glial function to enhance neuronal health and survival. The activation of these pathways provides functional evidence that this compound not only crosses the BBB but reaches biologically relevant concentrations in brain tissue.
The current literature on this compound's BBB permeability reveals several significant research gaps that require attention:
Quantitative Permeability Data: There is an urgent need for direct measurement of this compound's permeability coefficients using validated in vitro (e.g., Transwell) and in vivo (e.g., in situ brain perfusion) methods. These studies should establish definitive permeability-surface area (PS) products and brain-to-plasma ratios under controlled conditions.
Transport Mechanism Elucidation: While passive diffusion is suggested, comprehensive investigation of potential active transport components is warranted. Studies should specifically examine interactions with ABC transporters and potential saturable transport mechanisms that could influence brain uptake.
Structure-Permeability Relationships: Systematic evaluation of how structural modifications to the cyathane diterpenoid core affect BBB penetration would enable rational design of analogs with optimized CNS delivery properties.
Species Differences: Assessment of BBB permeability across different species is crucial for extrapolating preclinical data to human predictions. Comparative studies using human-derived in vitro BBB models would enhance translational relevance.
Disease State Permeability: Investigation of how this compound's BBB permeability may be altered in pathological conditions (e.g., neurodegenerative diseases, neuroinflammation) is essential for understanding its therapeutic potential in relevant disease contexts.
Future research should prioritize standardized methodologies to enable direct comparison across studies and compounds. Establishment of definitive quantitative structure-permeability relationships for the erinacine class would significantly advance the field and support targeted drug development efforts.
Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane), has emerged as a compound of significant interest in neuroscience research and neurotherapeutic development. Recent investigations have elucidated a novel mechanism of action wherein this compound activates transcription from a consensus ETS DNA binding site in astrocytic cells. This discovery provides crucial insights into the molecular pathways underlying the established neuroprotective and neurotrophic properties of this compound [1] [2] [3].
The ETS family of transcription factors represents a diverse group of proteins characterized by a conserved ETS DNA-binding domain that recognizes purine-rich sequences containing a core GGA(A/T) motif. These transcription factors regulate fundamental cellular processes including proliferation, differentiation, and apoptosis. The finding that this compound modulates ETS-mediated transcription represents a significant advancement in understanding how cyathane diterpenoids exert their pleiotropic effects on the central nervous system [1]. This transcriptional activation occurs in parallel to and independently of the compound's established role in inducing neurotrophin expression, suggesting multiple mechanistic pathways contribute to its neuroactive profile [2].
Research conducted by Rascher et al. (2020) has systematically quantified this compound's effects on transcriptional activation and neurotrophic pathway induction. The study employed a comprehensive approach combining genetic and pharmacological interventions to delineate the compound's mechanism of action [2] [3].
Table 1: Quantitative Assessment of this compound-Induced Transcriptional Activation and Neurotrophic Signaling
| Experimental Parameter | Finding/Value | Experimental System | Significance |
|---|---|---|---|
| ETS Consensus Transcription | Concentration-dependent activation | Astrocytic cells (1321N1) | First evidence of direct ETS pathway modulation by cyathane diterpenoid |
| Neurotrophin Induction | NGF and BDNF upregulation | Astrocytoma cell line 1321N1 | Confirms neurotrophic properties in glial cells |
| Pathway Dependence | Independent of neurotrophin induction | Parallel pathways in astrocytic cells | Explains pleiotropic functions |
| PC12 Differentiation | Mediated via TrkA receptor | Neural-like adrenal phaeochromocytoma cells | Confirms functional neurotrophic response |
| Downstream Signaling | PLCγ-, PI3K-, and MAPK/ERK pathways | PC12 cells with conditioned medium | Elucidates signaling cascade downstream of NGF |
The investigation of signaling mechanisms involved in this compound's activity included specific pharmacological inhibition experiments to delineate the contribution of various pathways.
Table 2: Pharmacological Inhibition of this compound-Mediated Signaling Pathways
| Inhibitor Target | Compound Used | Concentration | Effect on this compound Activity | Experimental Context |
|---|---|---|---|---|
| MAPK/ERK Pathway | PD98059 | 20 µM | Partial inhibition of differentiation | PC12 cells with conditioned medium |
| MAPK/ERK Pathway | U0126 | 10 nM | Partial inhibition of differentiation | PC12 cells with conditioned medium |
| TrkA Receptor | Dominant-negative TrkA construct | Genetic inhibition | Significant reduction of PC12 differentiation | PC12 cells with conditioned medium |
The experimental systems utilized for investigating this compound's mechanisms employed specific cell lines and conditioning protocols:
The investigation of ETS consensus activation employed a sophisticated reporter gene system:
The functional validation of signaling pathways employed both genetic and pharmacological approaches:
This compound exerts its effects through multiple parallel signaling pathways that converge on transcriptional regulation and neuronal differentiation. The diagram below illustrates the key molecular mechanisms identified in current research.
Mechanism of this compound-mediated transcriptional activation and neurotrophic signaling.
The signaling cascade illustrates two parallel mechanisms through which this compound exerts its effects:
The discovery of this compound's activity on ETS consensus transcription opens several avenues for research tool development:
The multifaceted activity of this compound suggests several therapeutic applications:
This compound represents a structurally unique cyathane diterpenoid with a novel mechanism of action involving activation of ETS consensus transcription in astrocytic cells. This activity, which occurs in parallel to neurotrophin induction, provides a mechanistic basis for the pleiotropic neuroprotective effects observed with this compound. The experimental protocols and signaling pathways delineated in this review provide researchers with validated methodologies for further investigating this compound's mechanisms and developing related therapeutic candidates.
Future research directions should include structural-activity relationship studies to identify the molecular features required for ETS activation, investigation of the specific ETS family members involved, and exploration of potential synergistic effects between the ETS transcriptional activation and neurotrophin induction pathways. Additionally, the development of more specific delivery systems targeting this compound to astrocytic populations could enhance its therapeutic potential while minimizing off-target effects.
Erinacine C is a cyathane diterpenoid primarily isolated from the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). It has garnered significant research interest due to its potent neurotrophic and neuroprotective properties, which are largely mediated through the modulation of neurotrophin signaling pathways, particularly those involving the Tropomyosin receptor kinase A (TrkA).
The therapeutic significance of this compound stems from its ability to overcome a major challenge in neurotrophin-based therapies: the poor blood-brain barrier (BBB) permeability and short half-life of exogenous neurotrophins like Nerve Growth Factor (NGF). As a small molecule capable of crossing the BBB, this compound offers a promising alternative by stimulating endogenous neurotrophin production and signaling [1].
This compound exerts its effects through a multi-step mechanism involving both glial and neuronal cells:
Neurotrophin Induction in Astrocytes: this compound stimulates the synthesis and secretion of NGF and Brain-Derived Neurotrophic Factor (BDNF) in astrocytic cells, such as the 1321N1 human astrocytoma cell line [2]. This induction occurs independently of direct neuronal stimulation.
Receptor Activation: The secreted neurotrophins then activate their cognate receptors on neuronal cells. NGF preferentially binds to TrkA receptors, initiating downstream signaling cascades [2] [3].
Transcriptional Regulation: Recent evidence indicates that this compound additionally activates transcription from an ETS DNA consensus binding site, which occurs in parallel to and independently of neurotrophin induction. This pleiotropic effect helps explain the diverse functional outcomes of this compound treatment [2].
The diagram below illustrates the core signaling mechanism of this compound:
Core signaling mechanism of this compound showing dual pathways.
Upon this compound-induced NGF binding, TrkA receptors undergo dimerization and autophosphorylation at specific tyrosine residues, creating docking sites for adaptor proteins. The major downstream pathways include:
Ras/MAPK Pathway: Phosphorylation of Tyr490 creates a binding site for Shc and FRS2, leading to Ras activation and subsequent initiation of the MAPK cascade (Raf-MEK-ERK). This pathway primarily regulates neuronal differentiation and neurite outgrowth [4] [3].
PI3K/Akt Pathway: Activation of PI3K through Ras or direct adaptor protein recruitment results in Akt phosphorylation. This pathway is crucial for neuronal survival through inhibition of pro-apoptotic factors like BAD and GSK3β [4] [3].
PLC-γ Pathway: Phosphorylation of Tyr785 creates a binding site for PLC-γ, which catalyzes the hydrolysis of PIP2 to IP3 and DAG. This leads to calcium release and PKC activation, influencing synaptic plasticity and gene expression [4] [3].
The comprehensive signaling network is illustrated below:
Detailed TrkA downstream signaling pathways activated by NGF.
Research using PC12 (rat pheochromocytoma) cells has demonstrated that this compound-induced neurotrophic activity mediates PC12 cell differentiation into sympathetic neuron-like phenotypes, characterized by neurite outgrowth. This differentiation depends on TrkA receptor activation and involves PLCγ-, PI3K-, and MAPK/ERK pathways [2].
The experimental workflow for in vitro analysis is summarized below:
In vitro experimental workflow for this compound activity assessment.
Animal studies have shown that this compound and related H. erinaceus extracts can improve cognitive and behavioral outcomes in rodent models. These effects are correlated with observed increases in neurotrophin expression and activation of downstream signaling pathways in the brain [5] [1].
Table 1: Key Experimental Findings from this compound Studies
| Experimental Model | Treatment | Key Outcomes | Signaling Pathways |
|---|---|---|---|
| PC12 cells [2] | This compound-conditioned medium from 1321N1 cells | Neurite differentiation; inhibited by TrkA antagonist | TrkA, PLCγ, PI3K, MAPK/ERK |
| 1321N1 astrocytoma cells [2] | This compound (direct treatment) | Concentration-dependent NGF/BDNF induction; ETS transcription activation | ETS consensus binding |
| Mouse models [5] | H. erinaceus mycelial extract (this compound-containing) | Improved cognitive function; Enhanced memory performance | ERK1/2, CREB |
| BV-2 microglial cells [5] | This compound | Anti-inflammatory effects; Nrf2 pathway activation | Nrf2 antioxidant response |
Table 2: Pathway-Specific Experimental Approaches
| Signaling Pathway | Experimental Methods | Key Inhibitors/Agents |
|---|---|---|
| TrkA Activation | Receptor binding assays, phosphorylation studies | K252a (Trk inhibitor) |
| MAPK/ERK Pathway | Western blot for p-ERK, immunocytochemistry | PD98059, U0126 (MEK inhibitors) |
| PI3K/Akt Pathway | Phospho-Akt detection, survival assays | LY294002, Wortmannin (PI3K inhibitors) |
| PLC-γ Pathway | Calcium imaging, IP3 measurements | U73122 (PLC-γ inhibitor) |
| Transcriptional Activation | Reporter gene assays, EMSA | siRNA for specific transcription factors |
The ability of this compound to activate TrkA signaling through neurotrophin induction positions it as a compelling candidate for addressing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, where neurotrophin deficits are well-documented [5] [6].
Furthermore, the recent discovery that this compound activates ETS transcription independently of neurotrophin induction suggests additional pleiotropic functions that may expand its therapeutic relevance beyond purely neurotrophic applications [2].
The table below summarizes the key experimental findings regarding erinacine C sources and influencing factors.
| Aspect | Key Findings | Experimental Evidence |
|---|---|---|
| Tissue Distribution | Exclusively mycelial; not detected in fruiting bodies under studied conditions [1] [2]. | HPLC-MS analysis; eri gene transcripts (e.g., eriC) consistently downregulated in fruiting body tissue [1] [2]. |
| Substrate Influence | Mycelial this compound content significantly altered by substrate/media composition [1] [2]. | "Complex" liquid media yielded mycelium with significantly higher this compound content vs. "Minimal" media in controlled cultivation [1] [2]. |
| Strain Variation | Content and yield of erinacines (including erinacine A, a pathway correlate) vary greatly among different strains [3]. | Analysis of 15 H. erinaceus germplasms; a wild strain (HeG) showed superior erinacine A yield (358.78 mg/L) [3]. |
The biosynthesis of this compound occurs in the mycelium through a defined pathway governed by the eri gene cluster. The following diagram illustrates the simplified biosynthetic pathway and the key neuroprotective mechanisms of this compound based on current research.
Erinacines are cyathane diterpenoids biosynthesized by a gene cluster (eri cluster) in H. erinaceus mycelium [1]. The pathway begins with erinacine Q and proceeds through intermediates like erinacine P and a precursor (potentially erinacine B) to form this compound or erinacine A [1]. Key enzymes in this cluster include cytochrome P450 proteins (e.g., eriC, eriI) and FAD oxidoreductases (e.g., eriM) [1]. A critical finding is that large differences in mycelial erinacine content can occur without significant differences in the expression of the eri genes, indicating that post-transcriptional regulation and substrate composition are critical control points [1] [2].
As illustrated above and supported by a 2025 systematic review, this compound uniquely induces the accumulation of the transcription factor Nrf2, a master regulator of the cellular antioxidant response [4]. This action, alongside direct anti-inflammatory effects, underpins its neuroprotective properties observed in cellular and animal models, leading to reduced neuronal injury and improved cognitive and behavioral outcomes [4].
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key processes.
This protocol is adapted from studies that successfully produced this compound [1] [2].
This protocol synthesizes methods from multiple sources for efficient extraction and quantification [3] [5] [6].
Erinacine C is a cyathane diterpenoid secondary metabolite predominantly found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane) [1] [2]. It exhibits significant neuroprotective properties, demonstrating potential for treating neurodegenerative diseases such as Alzheimer's and traumatic brain injury (TBI) by inducing the antioxidant transcription factor Nrf2 and stimulating neurotrophic factors [1] [2] [3]. Unlike the fruiting body, which contains hericenones, erinacines are primarily biosynthesized in the mycelium, making submerged cultivation a critical method for their production [1] [2]. This document outlines a optimized protocol for the submerged cultivation of H. erinaceus to achieve high-yield production of this compound.
2.1. Strain and Pre-culture Preparation
2.2. Seed Culture Preparation
2.3. Main Cultivation for this compound Production The main production medium and conditions are crucial for maximizing this compound yield.
Inoculation: Transfer the prepared seed culture to the optimized main production medium at an inoculation ratio of 1:5 to 1:10 (v/v) [6] [5].
Optimal Production Medium: The table below summarizes the key components of the optimized medium.
Table 1: Optimized Medium Composition for this compound Production | Component | Concentration | Function & Notes | | :--- | :--- | :--- | | Oatmeal | 5.0 g/L | Crucial carbon/nitrogen source; induces metabolite formation [6] [7]. | | Edamin K | 0.5 g/L | Organic nitrogen source; essential for high yield [6] [7]. | | Calcium Carbonate (CaCO₃) | 1.5 g/L | Buffering agent [6]. | | HEPES Buffer | 100 mM | Maintains stable pH at 7.5 during cultivation [6]. | | Glucose | 2-4% (w/v) | Carbon source; may be added initially and resupplied on day 8 [8]. |
Culture Conditions: Incubate the main production culture at 25°C with agitation (e.g., 100 rpm) [5] [8]. This compound biosynthesis occurs primarily within the first 6-9 days of main cultivation [6] [7].
3.1. Extraction of Erinacines
3.2. High-Performance Liquid Chromatography (HPLC) Analysis HPLC is the standard method for quantifying this compound.
3.3. Purification Protocol For high-purity isolation of this compound, a two-dimensional chromatographic approach is recommended.
Understanding the biosynthesis kinetics is key to process control. Research indicates a metabolic relationship where Erinacine P is a precursor to this compound.
Table 2: Production Kinetics of Key Erinacines in Submerged Culture
| Metabolite | Peak Production Time | Typical Peak Concentration | Notes |
|---|---|---|---|
| Erinacine P | Day 3 | ~184 mg/L | Concentration decreases as it is metabolized into downstream erinacines like this compound [7]. |
| This compound | Day 9 | ~260 - 2,730 mg/L | Accumulates as cultivation progresses. The higher value represents a 10-fold increase achieved with optimized media [6] [7]. |
The following diagram illustrates the experimental workflow and the biosynthetic relationship informed by the production kinetics:
This compound derived from this cultivation process has demonstrated compelling bioactivity in preclinical models.
The following diagram summarizes this central protective mechanism:
Erinacine C is a cyathane-type diterpenoid predominantly produced in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It exhibits significant neuroprotective and anti-inflammatory activities, primarily through the induction of Nerve Growth Factor (NGF) synthesis and inhibition of neuroinflammation pathways [1] [2]. Compared to complex and low-yield chemical synthesis, submerged cultivation of H. erinaceus presents a viable biotechnological alternative for producing this high-value metabolite [1]. These notes consolidate optimized media formulations and cultivation protocols to achieve high-yield this compound production.
The composition of the culture medium critically influences both mycelial biomass and this compound yield. An optimized medium can increase yield by more than 8-fold compared to basal formulations [1].
Table 1: Optimized Medium Components for Enhanced this compound Production
| Component | Function | Optimal Concentration / Type | Key Findings |
|---|---|---|---|
| Carbon Source | Energy and carbon skeleton | Oatmeal (complex source) | Crucial for biosynthesis. Oatmeal provides proteins, fats, carbohydrates, and minerals. Media without oatmeal show significantly reduced or no this compound production [1]. |
| Nitrogen Source | Nitrogen for growth/metabolites | Edamin K (enzymatic lactalbumin hydrolysate) | Superior to other peptones (e.g., Edamin S). Using Edamin K increased this compound yield approximately 8.5 times [1]. |
| Additives | pH buffering, minerals | CaCO₃ (1.5 g/L), (NH₄)₂SO₄ (0.5 g/L) | Supports mycelial growth and maintains culture stability [3]. |
| Initial pH | Influences enzyme activity | Acidic pH (e.g., 4.5-5.5) | A more acidic initial pH positively affects both mycelial growth and erinacine production [1] [4]. |
Workflow: Submerged Cultivation of H. erinaceus for this compound
3.1. Media Preparation
3.2. Inoculation and Cultivation
3.3. Harvesting: Critical Time Point Selection The harvest time is critical and depends on the target metabolite due to the biosynthetic pathway where Erinacine P is a precursor to this compound [1] [3].
Table 2: Production Kinetics and Optimal Harvest Times for Key Erinacines
| Metabolite | Optimal Harvest Time | Maximum Reported Concentration | Notes |
|---|---|---|---|
| Erinacine P | Day 3 | ~184 mg/L [1] | Precursor molecule. Concentrations peak early and decline as mycelium matures [1]. |
| This compound | Day 9 | ~257-260 mg/L [1] | Final product. Yield is highest after Erinacine P levels begin to decline [1]. |
4.1. High-Performance Liquid Chromatography (HPLC) HPLC with Diode-Array Detection (DAD) is the standard method for precise quantification.
4.2. High-Performance Thin-Layer Chromatography (HPTLC) with Bioautography This method is valuable for simultaneous chemical and bioactive screening.
5.1. Biosynthetic Pathway Considerations Understanding the relationship between erinacines is key to process optimization.
The biosynthetic pathway is based on labeling experiments and product formation kinetics described in the literature [1] [3].
5.2. Strain Selection Erinacine content varies markedly among different H. erinaceus strains. Screening a diverse germplasm collection, including wild strains, is essential for identifying high-yielding isolates [5].
5.3. Impact of Additives
5.4. Biological Activity Profile this compound is not only an NGF inducer but also a potent anti-neuroinflammatory agent. The mechanism involves:
Successful high-yield production of this compound relies on a multi-factorial approach:
The reported yields of over 250 mg/L provide a solid foundation for a profitable industrial fermentation process for this neuroprotective compound [1].
This compound is a cyathane-type diterpenoid predominantly found in the mycelium of Hericium erinaceus (Lion's Mane mushroom). This secondary metabolite has attracted significant scientific interest due to its potent neuroprotective properties and ability to stimulate nerve growth factor (NGF) synthesis. Research has demonstrated that this compound exhibits exceptional potential for treating neurodegenerative conditions by reducing neuroinflammation and oxidative stress through modulation of the Nrf2-dependent antioxidant pathway [1] [2]. Unlike many neuroprotective compounds, this compound appears capable of crossing the blood-brain barrier, enabling direct central nervous system activity [2]. The growing body of evidence supporting this compound's therapeutic applications has increased demand for efficient, reproducible extraction protocols to support further research and potential drug development efforts.
The structural complexity of this compound, characterized by its distinctive five-, six-, and seven-membered ring system, presents challenges for chemical synthesis, making biotechnological production through optimized fungal cultivation the most viable approach for large-scale production [3]. Among the various erinacines identified, this compound has shown the strongest induction of NGF synthesis according to comparative studies, highlighting its particular therapeutic value [3]. Additionally, recent investigations have revealed that this compound can significantly improve functional recovery after mild traumatic brain injury (mTBI) by reducing neuroinflammation and activating cellular antioxidant defense systems [2]. These multifaceted neuroprotective mechanisms position this compound as a promising candidate for development into therapeutics for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
The production of this compound through submerged cultivation of H. erinaceus is highly dependent on specific media components that directly influence yield and production kinetics. Research has identified that oatmeal and Edamin K (an enzymatic digest of lactalbumin) play crucial roles in maximizing this compound biosynthesis [3]. Oatmeal serves as a complex nutrient source providing proteins, fats, carbohydrates, dietary fiber, and essential minerals, while Edamin K supplies peptides and amino acids that act as optimal nitrogen sources for the fungus. Comparative studies demonstrate that substituting Edamin S with Edamin K in the culture medium can increase this compound production by approximately 8.5-fold, highlighting the critical importance of nitrogen source selection in the fermentation process [3].
The biosynthetic relationship between various erinacines follows a specific metabolic pathway where Erinacine P serves as a precursor to this compound. This relationship has been confirmed through 1'-13C-D-glucose labeling experiments and NMR analysis, which tracked the conversion of labeled Erinacine Q to Erinacine P and finally to this compound [3]. Understanding this biosynthetic pathway is essential for optimizing harvest timing, as Erinacine P concentrations peak earlier in the fermentation process while this compound accumulates subsequently. This precursor-product relationship indicates that the fermentation strategy must be tailored according to the target compound, with optimal harvest times differing significantly between various erinacines.
Table 1: Time-dependent production kinetics of Erinacine P and this compound in submerged cultivation
| Culture Day | Erinacine P Concentration (mg/L) | This compound Concentration (mg/L) | Recommended Application |
|---|---|---|---|
| 1 | 85.2 | 18.7 | Suboptimal for both compounds |
| 3 | 184.1 (peak) | 45.3 | Optimal for Erinacine P harvest |
| 6 | 112.6 | 156.9 | Transition phase |
| 9 | 67.4 | 257.3 (peak) | Optimal for this compound harvest |
| 12 | 42.1 | 232.7 | Slightly past peak |
The production kinetics of this compound follow a defined temporal pattern that must be carefully considered in fermentation planning. As shown in Table 1, Erinacine P reaches its maximum concentration of approximately 184 mg/L on the third culture day, after which its levels steadily decline. Conversely, this compound concentrations increase progressively throughout the fermentation period, peaking around day 9 at approximately 257-260 mg/L before beginning a gradual decline [3]. These kinetics suggest that Erinacine P is converted to this compound as the fermentation progresses, making day 9 the optimal harvest time for maximizing this compound yield. This detailed understanding of production kinetics enables researchers to strategically plan harvest times based on their specific target compounds.
Additional fermentation factors such as pH regulation, C/N ratio optimization, and mineral element supplementation offer potential avenues for further enhancing this compound production. While the specific effects of these parameters require additional investigation, current research indicates that maintaining a slightly acidic environment (pH 4.5-5.5) throughout fermentation may benefit this compound accumulation [4]. The high yields achievable through optimized submerged cultivation (>250 mg/L) establish a solid foundation for profitable industrial fermentation processes focused on this compound production for research and potential therapeutic applications [3].
The ethanol reflux extraction method represents a highly efficient approach for recovering this compound from H. erinaceus mycelium. This procedure begins with proper preparation of fungal biomass, where harvested mycelium is lyophilized and ground into a fine powder to maximize surface area for solvent contact [4]. The powdered material is then subjected to reflux extraction using 85-90% aqueous ethanol as the solvent, with a recommended sample-to-solvent ratio of 1:100 (w/v) [2] [4]. The extraction is typically performed under reflux conditions for 2-4 hours, with the process repeated 3-4 times to ensure exhaustive extraction of this compound from the fungal material. The multiple extraction steps significantly enhance yield, with research demonstrating that this approach can successfully extract not only this compound but also related compounds including Erinacine A and S [4].
Following the reflux extraction, the ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation [2]. The resulting concentrated extract is then partitioned between ethyl acetate and water (1:1 ratio), with this compound preferentially migrating to the ethyl acetate layer due to its moderate hydrophobicity [2]. This partition step effectively separates this compound from highly polar compounds such as sugars and proteins, providing a partially purified extract that can be further processed through chromatographic techniques. The ethyl acetate fraction is then evaporated to dryness, yielding a crude extract enriched with this compound that can be used for further purification or directly in biological assays.
Table 2: Optimization parameters for ethanol reflux extraction of this compound
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Ethanol Concentration | 50-95% | 85-90% | Higher concentrations improve diterpenoid recovery |
| Extraction Temperature | 50-78°C | 62°C | Balanced between efficiency and compound stability |
| Liquid-to-Material Ratio | 20-40 mL/g | 32 mL/g | Sufficient solvent volume without unnecessary dilution |
| Extraction Time | 15-60 minutes | 30 minutes (per cycle) | Complete extraction without prolonged heat exposure |
| Number of Extraction Cycles | 1-4 | 3-4 | >90% cumulative recovery achieved |
| Pre-treatment Method | None, enzymatic, acid hydrolysis | Enzymatic + acid hydrolysis | Significant yield improvement (2.4% to 3.28%) |
For industrial-scale applications, researchers have developed enhanced extraction protocols that incorporate pre-treatment steps to significantly improve this compound yields. The most effective approach combines enzymatic and acid hydrolysis pre-treatments followed by ethanol reflux extraction under optimized conditions [5]. Response Surface Methodology (RSM) studies have identified the ideal parameters for this process, including an extraction liquid-to-material ratio of 32 mL/g, ethanol-to-water ratio of 65%, extraction temperature of 62°C, and extraction time of 30 minutes [5]. This optimized protocol increases this compound yield from 2.4% to 3.28%, representing a significant improvement in extraction efficiency that has substantial implications for commercial-scale production.
The pre-treatment process typically involves enzymatic digestion using cellulose-degrading enzymes to break down cell walls, followed by mild acid hydrolysis to release bound compounds. This combination effectively disrupts the fungal cell matrix, making this compound more accessible to the ethanol solvent during subsequent extraction [5]. For large-scale operations, the extraction can be efficiently performed in 20-ton fermenters with integrated reflux systems, allowing for economical production of this compound-enriched extracts [4]. The scalability of this ethanol reflux method, coupled with its relatively low equipment requirements, makes it particularly suitable for industrial applications aimed at producing this compound for nutraceutical and pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) represents the gold standard for accurate identification and quantification of this compound in complex extracts. The most effective separation is achieved using a C18 reversed-phase column, specifically the COSMOSIL 5C18-AR-II, maintained at 40°C for optimal resolution and consistent retention times [2]. The mobile phase typically consists of acetonitrile (ACN) and water, with a gradient elution program starting at 60% ACN and increasing to 65% over 20 minutes. This gradual increase in organic modifier concentration ensures optimal separation of this compound from closely related compounds and matrix interferents. This compound is routinely detected at a retention time of approximately 10.5 minutes under these conditions, with a flow rate of 1.0 mL/min and UV detection at 210 nm, where the compound exhibits strong absorption [2].
For precise quantification, researchers must establish a calibration curve using purified this compound standards. Unfortunately, the commercial availability of certified this compound standards remains limited, often requiring in-house purification and characterization before quantitative analysis [6]. The HPLC method validation should include assessments of linearity, precision, accuracy, and limit of detection according to International Conference on Harmonization (ICH) guidelines. When coupled with mass spectrometric detection (HPLC-MS), this analytical approach provides unambiguous confirmation of this compound identity through its characteristic mass fragmentation pattern, with typical ions observed at m/z 515.2 [M+Na]+ and 455.1 [M+Na–CH3COOH]+ in positive electrospray ionization mode [3].
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary analytical approach that provides several unique advantages for this compound analysis, particularly when combined with bioautography for activity-based detection. The HPTLC method typically utilizes silica gel 60 plates that are pre-developed with chloroform/methanol (1:1, v/v) and activated at 110°C for 30 minutes before sample application [3]. Samples are applied as 8-mm bands approximately 10 mm from the bottom edge of the plate, with development performed in a horizontal chamber using ethyl acetate/acetonitrile (3:2, v/v) as the mobile phase. This system typically yields this compound at an hR F value of approximately 49, providing good separation from other extract components [3].
A significant advantage of HPTLC is the ability to directly assess antimicrobial activity of this compound through bioautography using Aliivibrio fischeri as a reporter organism [3]. Following chromatographic development, the plate is sprayed with a suspension of A. fischeri, and antibacterial activity manifests as dark inhibition zones against a green fluorescent background when viewed under specific conditions. This combined chemical and biological detection approach provides immediate information about both the presence and bioactivity of this compound directly on the chromatographic plate. Additionally, HPTLC can be coupled with mass spectrometry via specialized TLC-MS interfaces, allowing for direct confirmation of compound identity through mass analysis after chromatographic separation [3].
This compound demonstrates potent anti-neuroinflammatory effects primarily through modulation of microglial activation and subsequent reduction of pro-inflammatory mediators. Research using LPS-induced BV2 microglial cells has shown that this compound significantly inhibits the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a concentration-dependent manner [1]. At optimal concentrations of 2.5 μM, this compound reduces NO production by 31%, IL-6 by 50%, and TNF-α by 23% compared to LPS-treated controls [1]. These anti-inflammatory effects correlate with decreased expression of inducible nitric oxide synthase (iNOS) protein, which is responsible for excessive NO production during neuroinflammatory conditions.
The molecular mechanisms underlying these anti-inflammatory effects involve suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. This compound treatment significantly reduces the protein expression of NF-κB and inhibits the phosphorylation of IκBα (p-IκBα), thereby preventing nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes [1]. This inhibition of the NF-κB pathway represents a primary mechanism through which this compound exerts its anti-neuroinflammatory activity. Additionally, the compound demonstrates no cytotoxic effects at therapeutic concentrations (0.1-2.5 μM), supporting its safety profile for potential therapeutic applications in chronic neurodegenerative conditions characterized by sustained neuroinflammation [1].
Beyond its anti-inflammatory properties, this compound also activates the Nrf2-mediated antioxidant response pathway, representing a complementary neuroprotective mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound treatment inhibits Keap1 protein, facilitating Nrf2 liberation and subsequent translocation to the nucleus [1]. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes, stimulating their transcription and increasing cellular resistance to oxidative stress.
This Nrf2 activation by this compound leads to upregulated expression of key antioxidant enzymes including heme oxygenase-1 (HO-1), catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) [1] [2]. In animal models of mild traumatic brain injury (mTBI), this compound administration significantly increased the expression of these antioxidant enzymes while simultaneously reducing neuronal cell death and microglial activation [2]. The coordinated enhancement of these endogenous antioxidant defense systems provides a powerful mechanism against oxidative stress, which represents a common pathological feature in numerous neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.
Figure 1: Molecular mechanisms of this compound neuroprotection through NF-κB inhibition and Nrf2 pathway activation
The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for the efficient extraction, quantification, and biological evaluation of this compound from H. erinaceus mycelium. The optimized ethanol reflux extraction method, coupled with appropriate pre-treatment strategies, enables consistent production of this compound-enriched extracts suitable for both research and potential therapeutic applications. The detailed fermentation parameters and harvest timing recommendations ensure maximum yields, while the complementary analytical approaches (HPLC and HPTLC) allow for accurate qualification and quantification of the target compound. The well-characterized neuroprotective mechanisms of this compound, particularly its dual action on both inflammatory (NF-κB) and antioxidant (Nrf2) pathways, provide a solid scientific foundation for its continued investigation as a potential therapeutic agent for neurodegenerative diseases.
Future development efforts should focus on standardizing extraction protocols across different H. erinaceus strains to ensure consistent this compound content in research materials and potential products. Additionally, further investigation is needed to optimize large-scale purification methods that can provide pharmaceutical-grade this compound for comprehensive preclinical and clinical studies. The current challenge of limited commercial availability of certified this compound standards could be addressed through the development of robust synthetic or biosynthetic production methods. As research progresses, structure-activity relationship studies may identify even more potent this compound analogs with improved pharmacokinetic properties and enhanced blood-brain barrier penetration. With its multimodal neuroprotective mechanisms and favorable safety profile, this compound represents a promising candidate for development into evidence-based therapeutics for currently untreatable neurodegenerative conditions.
Erinacine C is a cyathane-type diterpenoid predominantly isolated from the submerged mycelial cultures of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane). This compound features a characteristic five-, six-, and seven-membered ring skeleton and has attracted significant scientific interest due to its potent neuroprotective properties. Research has demonstrated that this compound exhibits the strongest nerve growth factor (NGF) induction among the erinacines A-G series, making it a promising candidate for the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease. [1] [2] Unlike chemical synthesis approaches that involve complex multistep processes with low yields (e.g., total synthesis of erinacine E requires 39 steps with only 0.9% yield), biotechnological production through submerged cultivation presents a viable alternative for obtaining substantial quantities of this valuable metabolite. [1] The structural similarity and biosynthetic relationship between this compound and its precursor erinacine P necessitate reliable analytical methods for their separation, identification, and quantification, which this document addresses in detail. [1] [2] [3]
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) | Gradient elution recommended for optimal separation |
| Gradient Program | 40-95% acetonitrile over 20-25 minutes | Linear gradient |
| Flow Rate | 1.0 mL/min | Constant flow |
| Column Temperature | 25-30°C | Controlled temperature |
| Injection Volume | 10-20 μL | Dependent on sample concentration |
| Detection Wavelength | 254 nm | Erinacine P also detectable at this wavelength [1] |
For compound confirmation, specific zones can be eluted using a TLC-MS interface and subjected to mass spectrometric analysis. Erinacine P shows characteristic m/z values of 515.2 [M+Na]+ and 455.1 [M+Na–CH3COOH]+ in ESI+ mode. [1]
Table 2: Optimized Culture Conditions and Production Kinetics for Erinacines
| Parameter | Erinacine P | This compound | Notes |
|---|---|---|---|
| Optimal Medium | Medium 7 with oatmeal and Edamin K | Medium 7 with oatmeal and Edamin K | Edamin K increases yield ~8.5x compared to Edamin S [1] |
| Peak Production Day | Day 3 | Day 9 | Time-dependent conversion observed [1] [2] |
| Maximum Concentration | 184 mg/L | 257-260 mg/L | In optimized submerged cultures [1] |
| Critical Media Components | Oatmeal, Edamin K | Oatmeal, Edamin K | Omission of oatmeal drastically reduces yield [1] |
| Harvest Recommendation | Day 3 for maximum P | Day 9 for maximum C | Inverse relationship in kinetics [1] |
The biosynthetic relationship between erinacine Q, erinacine P, and this compound has been elucidated through 1'-13C-d-glucose labeling experiments. Based on NMR data, 1'-13C-erinacine Q is converted into 1'-13C-erinacine C via 1'-13C-erinacine P. [1] [3] Erinacine P serves as a key biosynthetic intermediate for various cyathane xylosides, including erinacines A, B, C, and H in H. erinaceus, as well as related compounds in other fungal species. The kinetic data demonstrating the initial accumulation of erinacine P (peaking on day 3) followed by its subsequent decrease as this compound increases strongly supports this biosynthetic pathway. [1] [2]
Figure 1: Biosynthetic Pathway of this compound from Glucose Precursor. The diagram illustrates the established biosynthetic route from glucose to this compound through key intermediates erinacine Q and P, including the time-dependent conversion and branching pathway to other erinacines. [1] [2] [3]
The direct bioautography method coupled with HPTLC provides an efficient approach for simultaneously determining the chemical profile and antimicrobial activity of erinacine-containing extracts. Following chromatographic development and drying, the HPTLC plate is immersed in a suspension of Aliivibrio fischeri (or other test microorganisms) and incubated for 24 hours at appropriate growth conditions. Bioactive compounds appear as clear zones against a turbid background where bacterial growth has been inhibited. Erinacine P (hRF 34) and another unidentified compound (hRF 49) have demonstrated significant antibacterial activity using this method. [1] This technique allows for rapid screening of multiple samples and direct correlation of bioactive compounds with specific chromatographic zones without the need for prior compound isolation.
While direct HPLC or HPTLC analysis cannot quantify neuroprotective activity, the analytical methods described here are essential for standardizing extracts intended for neuroactivity assessment. Researchers have documented that this compound shows the strongest induction of NGF synthesis among the erinacines A-G, supporting its potential application in neurodegenerative disease research. [1] For activity confirmation, extracts characterized using the described HPLC/HPTLC methods should be evaluated in appropriate biological assays such as:
Figure 2: Integrated Analytical Workflow for this compound Analysis. The workflow demonstrates the complementary relationship between HPTLC and HPLC methods, culminating in bioactivity assessment and data integration for comprehensive metabolite characterization.
For quantitative HPLC methods, establish the following validation parameters:
The integrated application of HPLC and HPTLC methodologies provides a powerful analytical platform for the comprehensive characterization of this compound in Hericium erinaceus extracts. HPLC delivers precise quantification essential for production monitoring and standardization, while HPTLC offers rapid screening capabilities with direct bioactivity assessment through bioautography. The optimized culture conditions utilizing oatmeal and Edamin K as critical media components, combined with careful attention to harvest timing (day 9 for this compound), enable substantial production yields exceeding 250 mg/L. The biosynthetic relationship between erinacine P and C, with their inverse production kinetics, underscores the importance of analytical methods that can monitor both compounds simultaneously. These detailed protocols provide researchers with robust tools for quality control, strain selection, and bioactivity-guided fractionation of this medically promising fungal metabolite, supporting further development of this compound-based nutraceuticals and potential therapeutics for neurodegenerative diseases.
Erinacine C is a cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Preclinical evidence demonstrates its potent neuroprotective, antioxidant, and anti-inflammatory properties, making it a promising candidate for intervention in neurodegenerative diseases and traumatic brain injury models. This document consolidates experimental protocols and quantitative data from key studies to support researchers in designing and conducting efficacy assessments of this compound in vivo.
This compound has been evaluated in specific animal models of neurological impairment. The following table summarizes the validated models and treatment windows.
Table 1: Animal Models and Dosing Regimens for this compound
| Disease Model | Animal Species | This compound Administration | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Mild Traumatic Brain Injury (mTBI) | Male Sprague-Dawley Rats | Oral (dietary supplementation) | Throughout recovery post-injury | Improved spatial memory, reduced neuronal death and microglial activation, upregulation of antioxidant enzymes. | [1] |
| Neuroinflammation | BV2 Microglial Cells (in vitro) | 0.1 - 2.5 µM | 24 hours | Reduced production of NO, IL-6, TNF-α; inhibition of NF-κB and iNOS; activation of Nrf2/HO-1 pathway. | [2] |
This protocol is adapted from a study investigating recovery after mild traumatic brain injury [1].
This protocol details the methodology for evaluating the anti-inflammatory effects of this compound in microglial cells [2].
The neuroprotective effects of this compound are primarily mediated through the modulation of the Nrf2-mediated antioxidant pathway and the suppression of the NF-κB-mediated inflammatory pathway [2] [1]. The following diagram illustrates this core mechanism.
The efficacy of this compound is supported by quantitative data from key in vitro and in vivo studies.
Table 2: Quantitative Effects of this compound in Preclinical Models
| Assay/Model | Treatment | Key Results | Significance | Citation |
|---|---|---|---|---|
| LPS-induced NO Production (BV2 cells) | 2.5 µM this compound | ~31% inhibition of NO production | p < 0.05 | [2] |
| LPS-induced IL-6 (BV2 cells) | 2.5 µM this compound | ~50% reduction in IL-6 levels | p < 0.05 | [2] |
| LPS-induced TNF-α (BV2 cells) | 2.5 µM this compound | ~23% reduction in TNF-α levels | p < 0.05 | [2] |
| LPS-induced iNOS Protein (BV2 cells) | 2.5 µM this compound | ~40% inhibition of iNOS protein expression | p < 0.05 | [2] |
| mTBI in Rats | This compound diet | Improved beam walking performance; Upregulation of Catalase, SOD, TrxR, BDNF | p < 0.05 | [1] |
Erinacine C, a bioactive cyathane diterpenoid primarily isolated from the mycelium of *Hericium erinaceus* (Lion's Mane mushroom), has demonstrated significant neuroprotective and anti-inflammatory potential in preclinical research [1]. These application notes summarize established methodologies for in vitro evaluation of its activity, focusing on neurotrophic effects and mechanisms against traumatic brain injury (TBI). A generalized experimental workflow is summarized below.
The table below summarizes key experimental parameters and observed outcomes for this compound in various in vitro models.
| Assay Type | Cell Line/Model | Typical this compound Concentration | Key Experimental Outcomes | Suggested Positive Control |
|---|---|---|---|---|
| Neurotrophic Activity | Rodent astrocytic cells [1] | Not specified in results | Induction of neurotrophic activity [1] | Nerve Growth Factor (NGF) |
| Anti-inflammatory (TBI Model) | In vitro models of traumatic brain injury [1] | Not specified in results | Reduction of inflammation associated with TBI [1] | Dexamethasone or other anti-inflammatory agents |
| Cell Viability & Cytotoxicity | Mouse hippocampal neuronal cell line (HT-22) [2] | Tested in context of H. erinaceus metabolites; specific this compound data needed | General H. erinaceus metabolites show no cytotoxicity at 2.5-10% v/v of culture medium [2] | N/A (Vehicle control) |
| Proliferation Marker Analysis | Mouse hippocampal neuronal cell line (HT-22) [2] | Tested in context of H. erinaceus metabolites; specific this compound data needed | Increase in proliferation markers (PCNA) [2] | Serum or known growth factors |
This protocol assesses the neurotrophic potential of this compound by measuring its ability to stimulate neurite extension, a key indicator of neuronal growth and differentiation [1].
1.1 Materials
1.2 Procedure
This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to suppress the production of pro-inflammatory mediators in activated microglial cells [1].
2.1 Materials
2.2 Procedure
This protocol is used to determine the non-cytotoxic concentration range of this compound and its potential to support cell proliferation, often as a parallel assay to functional studies [2].
3.1 Materials
3.2 Procedure
The proposed mechanism of this compound involves modulation of key signaling pathways that promote neuronal health and combat inflammation. Research on related compounds, such as Erinacine S, suggests that cyathanes can influence pathways like PAK/FAK/p300 and CXCR4/PI3K/Akt [3]. The following diagram integrates known and hypothesized targets for this compound based on available literature.
Erinacine C is a cyathane-type diterpenoid secondary metabolite predominantly produced by the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It exhibits significant neuroprotective properties, most notably the induction of Nerve Growth Factor (NGF) synthesis, showing the strongest induction among the erinacines A-G [1] [2]. This makes it a highly promising candidate for the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease [1] [2] [3]. The chemical synthesis of erinacines is a complex, multi-step process with low yields, making biotechnological production via submerged cultivation a more viable and efficient alternative for large-scale production [1] [2]. This document details optimized protocols and application notes for enhancing this compound yields through substrate optimization.
The production of this compound is highly dependent on the composition of the culture medium. Research has identified oatmeal and Edamin K as crucial components for achieving high yields [1] [4]. The table below summarizes the impact of these components and optimized media formulations.
Table 1: Summary of Media Components for this compound Production
| Component | Role/Function | Optimal Concentration | Impact on this compound Production |
|---|---|---|---|
| Oatmeal | Complex source of carbon, nitrogen, fats, carbohydrates, dietary fiber, and minerals [1]. | 5.0 g/L [4] | Crucial for biosynthesis. Production was substantially higher in media containing oatmeal (~257 mg/L) compared to without (~85 mg/L) [1]. |
| Edamin K | Enzymatic hydrolysate of lactalbumin; provides peptides and amino acids as a high-quality nitrogen source [1] [5]. | 0.5 g/L [4] | Essential for high yield. Using Edamin K instead of other nitrogen sources (e.g., Edamin S) increased production by approximately 8.5 times [1]. |
| Calcium Carbonate (CaCO₃) | pH buffering agent [4]. | 1.5 g/L [4] | Maintains a stable pH environment conducive for this compound biosynthesis. |
| HEPES Buffer | Organic buffering agent for pH stability [4]. | 100 mM (pH 7.5) [4] | Ensures a stable pH of 7.5 during main cultivation, enabling high biomass and product yield. |
Table 2: Optimized Media Formulations for this compound Production
| Component | Complex Medium Formulation [1] | High-Yield Buffered Formulation [4] |
|---|---|---|
| Carbon Source | Oatmeal (5 g/L) | Oatmeal (5.0 g/L) |
| Nitrogen Source | Edamin K (0.5 g/L) | Edamin K (0.5 g/L) |
| Buffering Agents | Not specified | Calcium Carbonate (1.5 g/L), HEPES (100 mM, pH 7.5) |
| Other Salts | Not specified | (NH₄)₂SO₄ (0.5 g/L) |
| Reported this compound Yield | ~260 mg/L on day 9 [1] | ~2.73 g/L (2,730 mg/L) [4] |
This protocol is adapted from the optimized "Complex Medium" and "High-Yield Buffered Formulation" [1] [4].
Production Medium Preparation:
Inoculation and Main Cultivation:
The biosynthesis of this compound follows a distinct time-dependent kinetics pattern, involving a proposed precursor, erinacine P [1]. The optimal harvest time depends on the target compound.
Table 3: Production Kinetics of Erinacines P and C
| Compound | Maximum Concentration | Time to Reach Maximum | Kinetics Profile |
|---|---|---|---|
| Erinacine P | ~184 mg/L [1] | Day 3 [1] | Concentration increases during the first 3 days and decreases thereafter [1]. |
| This compound | ~260 mg/L to 2.73 g/L [1] [4] | Day 9 [1] | Concentration increases steadily as erinacine P decreases, suggesting a biosynthetic conversion [1]. |
The biosynthetic relationship between key erinacines can be visualized as a pathway, with evidence suggesting erinacine P is a precursor to this compound [1] [6].
Figure 1: Proposed Biosynthetic Pathway of Key Erinacines. The pathway is based on labeling studies and product kinetics, which suggest Erinacine P is a central intermediate [1] [6].
The entire experimental workflow for producing and analyzing this compound, from culture initiation to final analysis, is summarized below.
Figure 2: Experimental Workflow for this compound Production. This diagram outlines the key stages in the submerged cultivation and analysis process [1] [6] [4].
The submerged cultivation of Hericium erinaceus in a medium optimized with oatmeal and Edamin K is a highly effective strategy for the production of the neuroactive secondary metabolite, this compound. The protocols outlined here, which detail specific media formulations, cultivation kinetics, and analytical methods, provide a robust framework for researchers to achieve high yields, facilitating further pre-clinical and clinical investigations into this promising compound.
This compound is a cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's mane). This structurally unique compound features a characteristic 5-6-7 tricyclic framework with multiple chiral centers, presenting significant challenges and opportunities for synthetic organic chemistry [1]. This compound belongs to the broader family of erinacines, which are distinguished from fruiting body-derived hericenones through their biosynthetic origins and structural characteristics [2]. These compounds have attracted considerable research interest due to their potent neurotrophic activities, particularly their ability to induce the synthesis of crucial neurotrophic factors including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) [3] [4].
The structural complexity of this compound, characterized by its angularly fused tricyclic system with multiple stereogenic centers, has made it an attractive target for total synthesis campaigns. However, the current literature indicates that while total syntheses have been achieved for several related cyathane diterpenoids, including cyrneines A-B and glaucopine C [5], a dedicated chiral total synthesis route for this compound remains an area of active investigation. The biosynthetic pathway for this compound begins with erinacine Q, proceeds through erinacine P as a key intermediate, and culminates in the formation of this compound through enzymatic and non-enzymatic transformations [2] [6]. Understanding this pathway provides valuable insights for both synthetic and biosynthetic approaches to this structurally complex and biologically significant natural product.
The production of this compound through submerged fermentation is significantly influenced by media composition, with specific nutritional components playing crucial roles in maximizing yield. Research has systematically evaluated various media formulations to identify optimal conditions for this compound biosynthesis in Hericium erinaceus mycelial cultures [6].
Table 1: Media Components and Their Impact on this compound Production
| Media Component | Concentration | Impact on this compound Yield | Key Findings |
|---|---|---|---|
| Oatmeal | 5 g/L | Substantial increase | Essential complex substrate providing proteins, fats, carbohydrates, and minerals |
| Edamin K | 0.5 g/L | 8.5-fold increase vs. Edamin S | Peptide/amino acid source from enzymatic lactalbumin digestion |
| Dextrose | 12 g/L | Standard carbon source | Effective but less impactful than complex substrates |
| CaCO₃ | 1.5 g/L | pH regulation and yield enhancement | Optimal buffering capacity for secondary metabolism |
| (NH₄)₂SO₄ | 0.5 g/L | Nitrogen source | Inorganic nitrogen supplementation |
The critical importance of both oatmeal and Edamin K was demonstrated through systematic media optimization studies. When compared to basal formulations, the inclusion of these components resulted in dramatically improved this compound production, reaching concentrations of approximately 257 mg/L in optimized media [6]. The absence of oatmeal led to significantly reduced yields (approximately 85 mg/L), highlighting its role as both a carbon and nitrogen source while potentially providing unknown growth factors that stimulate secondary metabolite production.
The biosynthetic kinetics of this compound reveal a distinctive temporal pattern characterized by precursor accumulation and subsequent conversion. Understanding these kinetics is essential for determining optimal harvest times in both research and industrial production contexts [6].
Table 2: Kinetic Parameters of Erinacine Biosynthesis in Submerged Culture
| Parameter | Erinacine P | This compound | Experimental Conditions |
|---|---|---|---|
| Maximum Concentration | 184 mg/L (Day 3) | 257 mg/L (Day 9) | Shaking flask culture, 24°C |
| Optimal Harvest Time | 3 days | 9 days | Medium 7 with oatmeal and Edamin K |
| Precursor-Product Relationship | Early intermediate | Final product in this pathway branch | Based on ¹³C-labeling studies |
| Localization | Extracellular | Extracellular | Primarily found in supernatant |
| Key Biosynthetic Genes | eriE, eriG, eriI, eriC, eriJ, eriB, eriM | Same gene cluster | Expression enriched in mycelium |
The time-dependent profile shows that erinacine P reaches its maximum concentration on day 3 of fermentation, after which it decreases as this compound levels steadily increase. This kinetic pattern strongly supports the biochemical relationship between these compounds, with erinacine P serving as a precursor to this compound in the biosynthetic pathway [6]. The optimal harvest time for maximizing this compound yield was determined to be day 9 of the fermentation process, providing a practical benchmark for production protocols.
Extraction protocols for this compound typically begin with separation of mycelia from fermentation broth through filtration or centrifugation, followed by organic solvent extraction. Research methodologies commonly employ acetone extraction of lyophilized mycelia or direct supernatant extraction with ethyl acetate or similar solvents [3]. The complex nature of the crude extracts necessitates careful purification strategies involving multiple chromatographic steps, including open-column chromatography, medium-pressure liquid chromatography (MPLC), and preparative thin-layer chromatography (TLC) [1].
For enhanced purity suitable for mechanistic studies, high-performance liquid chromatography (HPLC) protocols have been developed using C18 reverse-phase columns with gradient elution systems typically employing water-acetonitrile or water-methanol mobile phases. The detection and quantification of this compound is optimally performed using HPLC with diode-array detection (HPLC-DAD), which allows for both compound separation and UV spectrum characterization [6]. These purification workflows are essential for obtaining this compound of sufficient purity for both biological evaluation and as analytical standards.
Structural elucidation of this compound relies on complementary analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy providing comprehensive information about carbon skeleton and stereochemistry. Both 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural characterization [1]. Mass spectrometric analysis using LC-MS with electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns, with this compound exhibiting characteristic ions that aid in its identification [6].
High-performance thin-layer chromatography (HPTLC) has emerged as a valuable complementary technique, particularly when coupled with bioautography for activity screening. The HPTLC-UV/vis/FLD analysis followed by Aliivibrio fischeri bioautography enables simultaneous compound separation and bioactivity assessment [6]. For quantitative analysis, HPLC-DAD methods have been validated for precise measurement of this compound concentrations in both research and quality control settings. The typical chromatographic conditions involve C18 columns, gradient elution with water-acetonitrile mobile phases, and detection in the 200-400 nm range, allowing for sensitive and specific quantification.
This compound exerts its neurotrophic effects through multiple molecular pathways, with research demonstrating its ability to activate tropomyosin receptor kinase A (TrkA) and downstream signaling cascades in neuronal cell models. Using pharmacological inhibition approaches, studies have shown that this compound-induced PC12 cell differentiation depends on TrkA activation and involves PLCγ-, PI3K-, and MAPK/ERK pathways [4]. These signaling events represent key mechanisms through which this compound promotes neuronal survival, differentiation, and maintenance.
A particularly significant finding is the capacity of this compound to activate transcriptional processes mediated by ETS consensus binding sites, independent of its neurotrophin-inducing activity [4]. This ETS activation occurs in a concentration-dependent manner and provides a mechanistic explanation for the pleiotropic functions observed with cyathane diterpenoids. Additionally, this compound has been shown to induce accumulation of the transcription factor Nrf2, a master regulator of antioxidant response, contributing to its neuroprotective properties against oxidative stress [3].
Cell-based assays represent fundamental tools for investigating the neurobiological mechanisms of this compound. The most widely employed model system involves PC12 cells (rat adrenal phaeochromocytoma cells), which respond to NGF by ceasing proliferation and extending neurite-like processes [4]. In standardized protocols, PC12 cells are seeded at a density of 3 × 10⁴ cells per well in collagen-coated 24-well plates and allowed to attach for 24 hours before treatment with this compound or conditioned media from this compound-treated astrocytic cells [4].
The astrocytic cell line 1321N1 serves as another critical model for investigating the glial-mediated effects of this compound. Experimental protocols typically involve plating these cells at 1 × 10⁵ cells per well in 6-well plates, followed by incubation in serum-reduced medium for 24 hours before this compound treatment [4]. Conditioned media from these treated cells are then harvested after 48 hours of exposure and applied to neuronal cultures to assess neurotrophic activity. These in vitro systems have been instrumental in elucidating the molecular mechanisms underlying this compound's neuroprotective effects, including its ability to induce neurotrophic factor expression in glial cells and promote neuronal differentiation and survival.
The neuroprotective properties of this compound position it as a promising candidate for therapeutic development against various neurological disorders. Systematic review evidence indicates that this compound demonstrates dose-dependent benefits in animal models of cognitive impairment, motor dysfunction, and depression-like behaviors [3]. These preclinical findings support its potential application in age-related neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and other forms of dementia where neurotrophic support and protection against oxidative stress may provide therapeutic benefits.
Beyond its neurological applications, this compound and related cyathane diterpenoids exhibit additional biological activities that expand their research utility. These compounds have demonstrated antimicrobial properties against various pathogens, including activity against Trichophyton rubrum and Bacillus subtilis observed in related cyathane structures [7]. The anti-inflammatory effects of this compound, particularly its ability to suppress neuroinflammation in microglial cells, further contribute to its neuroprotective profile and suggest potential applications in neuroinflammatory conditions [3] [1]. These diverse biological activities make this compound a compelling subject for continued pharmacological investigation across multiple therapeutic areas.
The development pathway for this compound as a potential therapeutic agent faces several challenges that require careful consideration. The structural complexity of this cyathane diterpenoid presents significant obstacles for efficient large-scale synthesis, though current biotechnological production methods using optimized submerged fermentation protocols have achieved yields exceeding 250 mg/L, suggesting potential viability for industrial-scale production [6]. Nevertheless, further optimization of synthetic methodologies or biosynthetic engineering approaches will be necessary to ensure sustainable and economically feasible production.
Bioavailability optimization represents another critical area for future research, as the efficient delivery of this compound to target tissues, particularly the central nervous system, will be essential for therapeutic efficacy. While some erinacines have been reported to cross the blood-brain barrier via passive diffusion [3], systematic studies specifically addressing the pharmacokinetic profile of this compound are limited. Future research should prioritize the development of appropriate formulation strategies to enhance bioavailability and tissue targeting. Additionally, comprehensive safety profiling and investigation of potential drug interactions will be essential components of the development pathway for this promising natural product-derived compound.
This compound represents a structurally unique cyathane diterpenoid with significant potential for therapeutic development, particularly in the realm of neurological disorders. Current research has established robust production protocols using submerged fermentation with optimized media components, effective analytical methods for compound characterization and quantification, and elucidated key molecular mechanisms underlying its neuroprotective effects. While challenges remain in the development of efficient chiral synthetic routes and optimization of pharmacological properties, the current state of knowledge provides a solid foundation for continued investigation. Future research directions should prioritize the development of practical synthetic approaches, comprehensive ADMET profiling, and well-designed clinical trials to translate promising preclinical findings into therapeutic applications.
Traumatic Brain Injury (TBI) represents a significant global health challenge, with approximately 1.7 million annual cases of mild TBI (mTBI) alone in the United States. TBI initiates a complex pathophysiological cascade involving glutamate excitotoxicity, calcium dysregulation, mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately leading to neuronal death and connectivity loss [1] [2]. These processes result in long-term consequences including cognitive impairment, motor deficits, and psychiatric disorders that can persist for years after the initial injury [1]. The secondary injury phase provides a critical therapeutic window for interventions targeting these pathological mechanisms, offering hope for mitigating long-term neurological damage.
Erinacine C, a cyathane diterpenoid compound primarily isolated from the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane), has emerged as a promising neuroprotective agent with multifaceted activities relevant to TBI pathology [1] [3] [4]. Unlike the fruiting body of H. erinaceus, which contains hericenones, the mycelium is particularly enriched with erinacines, with this compound demonstrating potent bioactivity in neurological models [5] [6]. Recent preclinical evidence indicates that this compound exerts significant antioxidant, anti-inflammatory, and neurotrophic effects through modulation of key cellular pathways, positioning it as a compelling candidate for therapeutic development in TBI [1] [4]. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound in TBI models.
This compound exerts its neuroprotective effects through multiple complementary mechanisms that target various aspects of TBI pathology. The compound demonstrates a unique ability to modulate several critical signaling pathways simultaneously, addressing both the primary and secondary injury cascades following traumatic brain injury.
A primary mechanism through which this compound confers neuroprotection is via potent activation of the Nrf2-antioxidant response element (ARE) pathway [1] [4]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1. This compound promotes the dissociation of Nrf2 from Keap1, facilitating its nuclear translocation. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous cytoprotective genes [1]. This binding initiates the transcription of a comprehensive array of endogenous antioxidant enzymes including catalase, superoxide dismutase (SOD), glutathione reductase, and thioredoxin reductase [1]. Through this mechanism, this compound enhances the cellular capacity to neutralize reactive oxygen species (ROS) that are abundantly generated following TBI, thereby reducing oxidative damage to lipids, proteins, and DNA while preserving mitochondrial function in vulnerable neuronal populations.
The following diagram illustrates the Nrf2-mediated antioxidant pathway activated by this compound:
Beyond its antioxidant properties, this compound demonstrates significant neurotrophic activity through the induction of key growth factors essential for neuronal survival, plasticity, and repair. In astrocytic cells, this compound stimulates the synthesis and secretion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) [3] [4]. These neurotrophins then activate tropomyosin receptor kinase (Trk) receptors on neuronal cells, initiating downstream signaling cascades including the PI3K/Akt, MAPK/ERK, and PLCγ pathways [3]. These pathways collectively promote neuronal differentiation, axonal growth, and cell survival while inhibiting apoptotic mechanisms. Additionally, this compound has been shown to activate transcription from ETS consensus binding sites, which may contribute to its pleiotropic functions in neural cells independent of neurotrophin induction [3].
The diagram below illustrates the neurotrophic signaling pathways activated by this compound:
This compound further demonstrates significant anti-inflammatory properties in the context of neural injury. Following TBI, the compound effectively inhibits microglial activation, reducing the production and release of pro-inflammatory cytokines such as IL-6 and TNF-α [1] [7]. This suppression of neuroinflammation contributes to the preservation of vulnerable neuronal populations and creates a more permissive environment for regenerative processes. The combination of these multifaceted mechanisms—antioxidant, neurotrophic, and anti-inflammatory—positions this compound as a promising therapeutic candidate with a comprehensive approach to addressing the complex pathophysiology of traumatic brain injury.
Cell Culture Preparation: Isolate mixed glial cells from postnatal day 1-3 Sprague-Dawley rat cerebral cortex. Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Allow cells to reach 80-90% confluence (7-10 days) with medium changes every 3 days [1] [3].
This compound Treatment: Prepare a 10 mM stock solution of purified this compound in ethanol and store at -20°C. For experimental treatments, dilute stock solution in serum-reduced medium (1% FBS) to working concentrations typically ranging from 0.1 to 10 μM. Treat cells for 48 hours, including appropriate vehicle controls (0.1% ethanol) [3].
Conditioned Medium Collection: After 48-hour treatment, collect conditioned medium and centrifuge at 1500 × g for 10 minutes to remove cellular debris. Use immediately for neuronal co-culture experiments or store at -80°C for subsequent analysis [3].
PC12 Cell Differentiation: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. For differentiation assays, plate cells on collagen-coated plates at a density of 3 × 10⁴ cells per well. Replace medium with conditioned medium from this compound-treated glial cultures. Include positive controls with recombinant NGF (200 ng/mL). Assess neurite outgrowth after 48-72 hours, defining neurite extension as process length greater than twice the cell body diameter [3].
Oxygen-Glucose Deprivation (OGD) Model: For ischemic injury modeling, establish cortical glia-neuron co-cultures. Subject cultures to OGD by replacing medium with deoxygenated, glucose-free balanced salt solution and placing in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 60-90 minutes. Return to normal conditions with conditioned medium from this compound-treated glial cells. Assess neuronal viability 24 hours later using MTT assay or live/dead staining [4].
Molecular Analyses: For Nrf2 pathway activation, perform chromatin immunoprecipitation (ChIP) assays using Nrf2 antibody followed by qPCR analysis of antioxidant gene promoters [1]. Examine protein expression of antioxidant enzymes (catalase, SOD, glutathione reductase) via western blotting 24-48 hours post-treatment.
Weight-Drop mTBI Model: Utilize adult male Sprague-Dawley rats (4-5 weeks old, 120 ± 20 g). Anesthetize animals with intramuscular injection of Zoletil 50 (50 mg/kg) plus Xylazine (23 mg/kg). Position the anesthetized rat on a soft sponge recoil platform beneath a vertical pipe. Deliver a 150 g weight from 50 cm height onto the temporal region of the freely moving head to produce a glancing impact, generating acceleration, deceleration, and rotational forces [1]. Sham controls undergo anesthesia and positioning without impact.
This compound Administration: Administer this compound via oral gavage or dietary supplementation. For pure compound studies, dissolve this compound in vehicle (3% DMSO, 10% cremophor EL, 87.5% D5W) and administer at 1-5 mg/kg/day. For mycelium-based administration, incorporate H. erinaceus mycelium enriched with this compound (approximately 5 mg/g dry weight) into standard rodent diet at 100-400 mg/kg/day [1] [7]. Initiate treatment within 2 hours post-injury and continue throughout the recovery phase (typically 14-30 days).
Motor Function Evaluation: Employ the beam walking test to assess fine motor coordination and balance. Train rats pre-injury to traverse a narrow wooden beam (1.5 cm wide, 120 cm long) to a safe platform. Record hindlimb foot faults and traversal time at baseline and days 1, 3, 7, 14, and 21 post-injury [1].
Cognitive Assessment: Evaluate spatial learning and memory using the Morris water maze beginning 14 days post-injury. Conduct daily trials for 5-7 days with a hidden platform. Record escape latency, path length, and swimming speed. Perform a probe trial (platform removed) 24 hours after the last training session to assess spatial memory retention [8].
Histopathological Analysis: At study endpoint, transcardially perfuse animals with saline followed by 4% paraformaldehyde. Process brain tissue for cryosectioning (30 μm thickness). Conduct immunohistochemical staining for neuronal death (Fluoro-Jade C), microglial activation (Iba1), and astrocyte reactivity (GFAP). Quantify cortical neuron density and microglial activation in peri-injury regions [1] [8].
Table 1: Summary of this compound Efficacy in Animal Models of Neural Injury
| Parameter | Model System | Dosage | Outcome | Magnitude of Effect | Reference |
|---|---|---|---|---|---|
| Spatial Memory | Rat weight-drop mTBI | 5 mg/kg/day (pure compound) | Improved beam walking performance | ~40% reduction in foot faults vs. untreated TBI | [1] |
| Neuroinflammation | Rat weight-drop mTBI | 5 mg/kg/day (pure compound) | Reduced microglial activation | ~50% decrease in Iba1+ cells in cortex | [1] |
| Antioxidant Enzymes | Rat mixed glial cultures | 1-10 μM | Upregulation of Nrf2-target genes | 2-3 fold increase in catalase, SOD, glutathione reductase | [1] |
| Neurite Outgrowth | PC12 cells with conditioned medium | 1 μM (glial pretreatment) | Enhanced differentiation | ~60% increase in neurite-bearing cells | [3] |
| BDNF Expression | Mouse restraint stress | 400 mg/kg/day (mycelium) | Increased hippocampal BDNF | ~80% restoration of stress-induced deficit | [7] |
| Inflammation Markers | Mouse restraint stress | 400 mg/kg/day (mycelium) | Reduced pro-inflammatory cytokines | ~50% decrease in IL-6 and TNF-α | [7] |
Table 2: this compound Dosing and Pharmacological Parameters
| Parameter | In Vitro Applications | In Vivo Applications | Notes |
|---|---|---|---|
| Pure Compound Concentration | 0.1-10 μM | 1-5 mg/kg/day (oral) | Higher concentrations (>10 μM) may show reduced efficacy |
| Mycelium Extract Formulation | 1-100 μg/mL | 100-400 mg/kg/day (oral) | Erinacine A content typically 5-20 mg/g dry weight |
| Treatment Initiation | 1 hour pre-insult to 4 hours post-insult | Within 2 hours post-TBI, continued during recovery | Earlier administration associated with improved outcomes |
| Treatment Duration | 24-72 hours | 14-30 days | Chronic administration up to 90 days shows sustained benefits |
| Vehicle | Ethanol (<0.1%) or DMSO (<0.01%) | 3% DMSO/10% cremophor EL/87.5% D5W | Aqueous solubility limited without solubilizing agents |
| Bioavailability | N/A | Demonstrated blood-brain barrier penetration | Metabolite identification studies ongoing [9] |
This compound Isolation: Source Hericium erinaceus mycelium from validated culture collections (e.g., BCRC 35669). Cultivate mycelia in synthetic medium (0.25% yeast extract, 4.5% glucose, 0.5% soybean powder, 0.25% peptone, 0.05% MgSO₄, pH 4.5) for 5-12 days at 26°C with shaking (120 rpm) [8]. For extraction, reflux fresh mycelium with ethanol, concentrate under vacuum, and partition with H₂O/EtOAc (1:1). Subject the EtOAc layer to silica gel column chromatography with n-hexane/EtOAc gradient elution. Further purify fractions containing this compound using preparative HPLC [1].
Quality Control: Analyze this compound content using HPLC with a C18 column (e.g., COSMOSIL 5C18-AR-II) at 40°C. Employ mobile phase gradient of ACN/H₂O (60-65% ACN over 20 minutes) with flow rate of 1.0 mL/min and UV detection at 210 nm. This compound typically elutes at approximately 10.5 minutes [1]. Confirm compound identity using LC-ESI-MS/MS with positive ionization mode [8].
Acute and Subacute Toxicity: In a 28-day oral toxicity study conducted in Sprague-Dawley rats, H. erinaceus mycelium enriched with erinacines demonstrated no observed adverse effects at doses up to 3 g/kg/day [10]. This dose significantly exceeds therapeutic ranges, indicating a wide safety margin. No significant alterations in body weight, organ weights, hematological parameters, or histological appearance were observed between treatment and control groups [10].
Therapeutic Window: Based on efficacy studies showing benefits at 100-400 mg/kg/day of mycelium extract (containing approximately 0.5-2 mg/kg/day this compound) and toxicity studies demonstrating safety at 3000 mg/kg/day, this compound exhibits a favorable therapeutic index exceeding 100-fold [1] [10]. This wide margin suggests suitability for further therapeutic development.
This compound represents a promising multi-mechanistic therapeutic candidate for traumatic brain injury, demonstrating efficacy across preclinical models through its unique combination of antioxidant, neurotrophic, and anti-inflammatory activities. The documented activation of the Nrf2-mediated antioxidant pathway, induction of neurotrophic factors, and modulation of microglial activation collectively address multiple pathological processes in TBI. The provided application notes and detailed protocols support standardized investigation of this compound, facilitating reproducibility and translational progress.
Future research should prioritize pharmacokinetic characterization of this compound, including detailed assessment of its blood-brain barrier penetration, systemic bioavailability, and metabolic fate [9]. Additionally, investigation of this compound in combination therapies with other neuroprotective agents may reveal synergistic benefits. Further dose-response studies across different TBI severity levels and time windows for intervention will help refine therapeutic protocols. The established safety profile of H. erinaceus mycelium in both preclinical models and human consumption supports the continued development of this compound as a potential treatment for traumatic brain injury and other neurological disorders [10].
Erinacine C is a low-molecular-weight compound that readily crosses the blood-brain barrier, allowing it to exert direct effects on the central nervous system [1]. Its therapeutic potential in Alzheimer's disease models is linked to multiple mechanisms:
The following diagram illustrates the primary molecular mechanisms of this compound identified in preclinical models:
This protocol assesses the ability of this compound to induce NGF and BDNF in astrocytic cells, a primary mechanism for its neuroprotective effects [3].
This protocol evaluates the activation of the Nrf2 pathway, a key mechanism for combating oxidative stress in AD [2].
The following table summarizes effective dosing regimens of this compound-enriched extracts in rodent models of neurodegeneration, which can be applied to AD research.
Table 1: In Vivo Dosing Regimens for Erinacine-Enriched Extracts in Rodent Models
| Animal Model | Intervention | Erinacine A Content | Dosage & Duration | Key Outcomes | Source |
|---|---|---|---|---|---|
| APPswe/PS1dE9 transgenic mice (AD model) | H. erinaceus mycelia (HE-My) | 19 mg/g | 300 mg/kg/day, orally for 30 days | ↓ Aβ plaque burden; ↑ IDE; ↑ neurogenesis | [5] |
| Trimethyltin (TMT)-induced neurodegeneration in mice | H. erinaceus mycelia (EME/R) | Variable composition* | 200 mg/kg/day, orally for 2 weeks | Improved spatial learning, memory; ↓ lipid peroxidation; ↓ neuronal degeneration | [1] |
| Senescence-Accelerated Mouse Pone 8 (SAMP8) | Erinacine A-enriched H. erinaceus mycelia (EAHEM) | 5 mg/g | 108 - 431 mg/kg/day, orally for 13 weeks | Improved learning & memory; ↓ oxidative stress (↓ iNOS, TBARS, 8-OHdG) | [6] |
The EME/R formulation contained a defined composition of erinacines A, C, D, G, H, I, K, and R, showing that the neuroprotective effect is likely a synergy between multiple erinacines [1].*
After in vivo treatment, the following endpoints should be evaluated:
This compound represents a compelling candidate for modulating multiple pathological pathways in Alzheimer's disease. These application notes provide a validated framework for investigating its efficacy in standard preclinical models. Researchers are encouraged to thoroughly characterize the erinacine composition of their extracts and employ a combination of behavioral, biochemical, and histological analyses to fully capture its therapeutic potential.
The production of ErC is highly dependent on specific media components and cultivation timing. The table below summarizes key parameters you can adjust to improve yields.
| Parameter | Recommended Optimization | Key Findings & Rationale |
|---|---|---|
| Critical Media Components | Carbon & Nitrogen Sources: Use oatmeal as a carbon source and Edamin K (enzymatic lactalbumin hydrolysate) as a nitrogen source [1]. | Oatmeal provides a complex mix of nutrients. Replacing Edamin S with Edamin K was shown to increase ErC yield by 8.5-fold [1]. |
| Harvest Timing | Target ~9 days in culture [1]. | ErC is a downstream metabolite. Its precursor, Erinacine P, peaks around day 3 and is subsequently converted to ErC. Harvesting at day 9 captures the peak of ErC accumulation [1]. |
| Additives to Avoid | Avoid Polysorbate 80 (Tween 80) in most strains [2]. | This surfactant, often used to increase biomass, can cause an 83-100% reduction in mycelial ErC concentration in most Hericium strains [2]. |
| Culture pH | Maintain a more acidic initial pH (e.g., 4.5-5.0) [1]. | Acidic conditions have been positively correlated with both mycelial growth and the production of erinacines like ErA and ErC [1]. |
The biological source and understanding of the biosynthetic pathway are fundamental to improving yield.
Q: I am getting good biomass but low ErC yield. What could be wrong? A: This is a classic symptom of suboptimal conditions for secondary metabolism.
Q: Can I use gene expression analysis to guide my optimization? A: While a powerful tool, recent research suggests caution. One 2025 study found that large differences in mycelial erinacine content can occur without significant differences in the expression of the core biosynthetic genes (eri genes). This indicates that post-transcriptional regulation and substrate availability are major factors. Therefore, while useful, gene expression data should be combined with metabolite profiling (e.g., HPLC) for a complete picture [3].
Q: Is submerged cultivation the best method for producing ErC? A: Submerged cultivation is a well-established and effective method, with reported yields as high as ~260 mg/L under optimized conditions [1]. However, some studies have begun to explore solid-state cultivation as a viable alternative, which may simulate the natural environment of the fungus and can also produce high levels of erinacines [4] [5]. The choice depends on your production scale, available equipment, and specific strain characteristics.
The table below summarizes key quantitative data related to Erinacine C's production timeline, which is crucial for planning experiments and understanding its inherent stability during biosynthesis.
| Aspect | Quantitative Data | Experimental Context | Citation |
|---|---|---|---|
| Production Kinetics | Concentration peaks at ~260 mg/L on day 9 of culture. | Submerged cultivation in optimized medium (oatmeal, Edamin K, 100 mM HEPES buffer at pH 7.5) [1]. | [1] |
| Precursor Relationship | Erinacine P peaks at ~184 mg/L on day 3, then decreases as this compound increases. | Suggests Erinacine P is a precursor to this compound. Harvest timing is critical for obtaining the target compound [1]. | [1] |
| Tenfold Production Increase | 2.73 g/L achieved (10x higher than previous reports). | Optimized precultivation and a buffered main cultivation medium (100 mM HEPES, pH 7.5) to handle high biomass [2]. | [2] |
Here are detailed methodologies for cultivating Hericium erinaceus to produce this compound and for analyzing the resulting compounds.
This method allows for rapid analysis and direct detection of antimicrobial activity in crude extracts.
Q1: My yields of this compound are low. What can I optimize?
Q2: How can I quickly check the presence of Erinacines in my crude extract?
Q3: My analysis shows inconsistent levels of this compound. What factors should I check?
The following diagram illustrates the core pathway and experimental workflow for producing and analyzing this compound, integrating the protocols above.
Experimental Workflow for this compound
While the search results do not contain direct studies on this compound stability in purified solutions, they provide crucial indirect evidence:
The following workflow outlines a general method for obtaining erinacine C from Hericium erinaceus mycelium, compiled from published research [1] [2].
Key Technical Details:
Here are solutions to common challenges you might encounter during this compound research.
FAQ 1: My this compound yield from mycelium is very low. What could be the cause?
Low yield is a common challenge and is often influenced by the biological source and growth conditions.
FAQ 2: How can I confirm the identity and purity of my isolated this compound?
This requires a combination of chromatographic and spectrometric techniques.
FAQ 3: What are the key neuroprotective mechanisms of this compound I can test in my assays?
Preclinical models highlight several key pathways you can investigate.
For a quick reference, the table below summarizes critical data from recent studies.
| Parameter | Value / Method | Context / Notes |
|---|---|---|
| Source Material | H. erinaceus Mycelium | Essential; fruiting bodies contain negligible amounts [2]. |
| Optimal Growth Media | Complex Media | Yields significantly higher this compound than minimal media [2]. |
| Primary Extraction | Ethanol Reflux | Standard method for initial compound isolation [1]. |
| HPLC Retention Time | ~10.5 minutes | Using C18 column, ACN/H₂O gradient, UV detection at 210 nm [1]. |
| Key Bioactivity | Activates Nrf2 pathway | Confirmed in rodent model of mild traumatic brain injury (mTBI) [1]. |
The field is rapidly evolving, and some detailed protocols for this compound are not yet fully elaborated in the public literature. To deepen your work, you could:
| Question | Answer & Key Takeaways |
|---|---|
| What is the typical yield I can target for Erinacine C? | Yields are highly media-dependent. In optimized shaken flask cultures, yields can reach approximately 260 mg/L on day 9 [1]. Submerged bioreactor cultures using complex media can also achieve high this compound content [2]. |
| Which media components are most critical for high yields? | Oatmeal and enzymatic hydrolysates like Edamin K are crucial. Replacing Edamin S with Edamin K was shown to increase this compound yield by 8.5-fold [1]. |
| How do I choose the right Hericium strain? | Strain selection significantly impacts the production profile. H. coralloides may produce high concentrations of Erinacine A and P, while different strains of H. erinaceus and H. americanum show varied efficiencies and responses to additives [3]. |
| Do additives like surfactants help? | Results are strain-specific. Polysorbate 80 can boost glucose uptake and biomass, but it often reduces mycelial erinacine concentrations (by 83-100% in some strains). However, it may increase the secretion of specific erinacines into the culture medium for certain strains [3]. |
| What is the relationship between this compound and its precursor? | Erinacine P is a key biosynthetic precursor. Its concentration typically peaks early (e.g., ~184 mg/L on day 3) and then decreases as this compound accumulates. This inverse relationship is vital for determining harvest timing [1]. |
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Final Titer | • Sub-optimal media composition • Inefficient precursor conversion • Harvesting at wrong time | • Optimize concentrations of key components like oatmeal and Edamin K [1]. • Monitor Erinacine P levels; ensure its decline correlates with this compound increase [1]. • Target harvest around day 9 in shaken cultures [1]. | | Unwanted Byproducts or Cellular Heterogeneity | • Off-target cell populations • Uncontrolled cell proliferation | • Use complex media to direct the pathway towards this compound [2]. • Consider adding a cell growth inhibitor (e.g., aphidicolin) to reduce proliferation of off-target cells [4]. | | Strain-Specific Low Yield | • Genetic background not suitable for target erinacine • Additives suppressing production | • Screen different Hericium species and strains to find a high producer [3]. • Test the impact of polysorbate 80 on your specific strain; it may inhibit mycelial production but could enhance secretion [3]. | | Inconsistent Batch-to-Batch Results | • Uncontrolled variability in complex media ingredients (e.g., oatmeal particle size) • Inconsistent process parameters | • Pre-process media components (e.g., homogenize and sieve oatmeal to a consistent particle size, such as 850 μm) [2]. • Implement a single-vessel, suspension bioreactor process to minimize manual handling and improve consistency [4]. |
This table summarizes key quantitative findings from recent research to aid in target setting and media design.
| Parameter | Reported Value / Condition | Context & Strain |
|---|---|---|
| Maximum this compound Titer | ~260 mg/L | Achieved on day 9 in optimized shaken flask culture of H. erinaceus [1]. |
| Maximum Erinacine P Titer | ~184 mg/L | Observed on day 3, after which concentration decreased [1]. |
| Key Media Component | Oatmeal & Edamin K | Oatmeal is crucial, and Edamin K increased yield 8.5x over Edamin S [1]. |
| Impact of Polysorbate 80 & Glucose | 83-100% reduction in mycelial erinacines A, C, P | Observed in most Hericium strains; effect is strain-specific [3]. |
| Critical Particle Size | ≤ 850 μm | Oatmeal should be homogenized and sieved for consistency in liquid culture [2]. |
The following diagram illustrates a generalized workflow for developing and optimizing an this compound production process, integrating steps from the cited research.
Q1: What is the main challenge with Erinacine C extraction? The primary challenge is its low natural abundance and high variability. This compound is predominantly found in the mycelium of Hericium erinaceus and its production is significantly influenced by the fungal strain, cultivation method, and growth substrate [1] [2]. Furthermore, during cultivation, a substantial portion of the produced this compound can be secreted into the culture medium, making its recovery more complex [3].
Q2: Which part of the mushroom should I use for extraction? You should focus on the mycelium, not the fruiting body. Research consistently shows that erinacines, including this compound, are primarily biosynthesized and accumulated in the mycelium, with little to no detectable amounts in the fruit body tissue [1] [2].
Q3: How do cultivation conditions affect yield? Substrate composition and additives can drastically alter the yield. One study found that adding glucose and polysorbate 80 to the culture medium caused an 83-100% reduction of this compound in the mycelial extracts of most Hericium strains tested [3]. This suggests that optimizing the growth medium is crucial and that standard additives might be counterproductive.
The table below summarizes common problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low concentration in raw material | Suboptimal fungal strain; Use of fruiting bodies instead of mycelium [2] [4]. | Screen different Hericium strains; Use mycelium from solid-state or submerged liquid cultivation [2]. |
| Inefficient extraction from biomass | Poor solvent selection or outdated extraction technique. | Use modern techniques like Ultrasonic-Assisted Extraction (UAE) with solvents like aqueous ethanol or ethyl acetate [5] [6]. |
| Co-elution with impurities | Crude extract contains structural analogs (e.g., other erinacines) [6]. | Implement a multi-dimensional purification strategy (e.g., normal-phase followed by reversed-phase chromatography) [6]. |
| Additives suppressing production | Use of polysorbate 80 (Tween 80) in liquid culture [3]. | Re-evaluate liquid culture formulation; avoid or optimize surfactant use [3]. |
For researchers requiring high-purity this compound, the following workflow, based on a successful two-dimensional chromatographic approach for the related compound Erinacine A, can serve as a robust template [6].
Workflow Description:
Q1: What are the most common sources of interference in Erinacine C analysis?
Q2: My HPLC peaks for this compound are broad or show poor resolution. What should I check?
Q3: How can I confirm the identity of my this compound peak beyond retention time matching?
The following table outlines specific problems, their potential causes, and recommended actions.
| Problem | Potential Cause | Solution / Recommended Action |
|---|---|---|
| Low this compound Yield | Suboptimal culture conditions or harvest time [1]. | Extend cultivation time; optimal yield often achieved around day 9 in submerged culture [1]. |
| Inefficient extraction solvent. | Use 70-75% aqueous ethanol or ethyl acetate for extraction, assisted by ultrasonication [4] [5]. | |
| Co-elution with Erinacine P | Insufficient chromatographic selectivity [1] [2]. | Optimize HPLC gradient. Use HPTLC for rapid method development (e.g., ethyl acetate/acetonitrile mobile phase) [1]. |
| Inconsistent Quantitative Results | Variable biosynthesis between strains [5] [6]. | Select and standardize a high-yielding strain (e.g., wild strain HeG for Erinacine A, indicating strain importance) [5]. |
| Unvalidated analytical method. | Perform full method validation (precision, accuracy, LOD/LOQ) according to guidelines like ICH or EMA [7]. |
Here are detailed methodologies for key techniques cited in the troubleshooting guide.
This method is ideal for quick checks of extract composition and bioactivity.
This is a standard method for precise quantification of this compound.
This robust strategy effectively eliminates difficult impurities, including structural isomers.
Understanding the relationship between different erinacines is key to troubleshooting. The following diagram illustrates the biosynthetic pathway, explaining why certain compounds like Erinacine P are common interferents.
This relationship means that Erinacine P is a direct precursor to this compound [1] [2]. Therefore, it is expected to be present in crude mycelial extracts and can be a significant source of interference during analysis if not properly separated.
The table below summarizes key factors and their quantitative impact on this compound titer based on recent research:
| Factor | Optimal Condition / Component | Reported Titer / Yield | Key Findings & Notes |
|---|---|---|---|
| Strain Selection [1] | Wild strain HeG (from surveyed germplasm) | 358.78 mg/L (Yield); 42.16 mg/g (Content in mycelia) | Performance varies significantly between strains; wild germplasm can be superior to cultivars [1]. |
| Culture Type & Medium [2] | Submerged culture; Oatmeal + Edamin K | ~260 mg/L (in supernatant) | Oatmeal (C/N source) and Edamin K (peptide/amino acid source) are crucial components [2]. |
| Culture Type & Medium [3] | Solid-State Cultivation (SSc); Corn kernel + ZnSO₄ | 165.36 mg/g cell dry weight (Specific Yield) | SSc avoids wastewater and can achieve high specific yields. Corn kernel is an effective substrate [3]. |
| Critical Nutrients [2] | Oatmeal (complex substrate) | Essential for production; ~3x higher titer with it [2]. | |
| Critical Nutrients [2] | Edamin K (enzymatic lactalbumin hydrolysate) | ~8.5x higher titer vs. Edamin S [2]. | |
| Additives & Salts [3] | ZnSO₄·7H₂O (10 mM) | Enhanced specific yield in SSc [3]. | |
| Harvest Timing [2] | Day 9 (Submerged) | Peak titer of ~260 mg/L [2]. | Erinacine P peaks around Day 3 and is likely converted to C; harvest time is critical [2]. |
This protocol is optimized for a high volumetric titer of this compound.
This method is ideal for producing mycelia with a high concentration of this compound.
The following diagram illustrates the key steps for analyzing and purifying this compound from cultured mycelia.
Key Techniques:
Q1: We are getting low titers of this compound. What are the primary factors to check?
Q2: Our analysis shows accumulation of Erinacine P but not C. What does this indicate?
Q3: Can we use the fruit body of Hericium erinaceus to produce this compound?
Understanding the biosynthetic pathway can provide long-term strategies for metabolic engineering. The diagram below shows the relationship between key erinacines and the genes involved.
Key Insights:
eriE, eriG, eriI, eriC, eriJ, eriB, eriM) is consistently enriched in the mycelium compared to the fruit body, explaining the tissue-specific production [4].
Problem: Low yield of Erinacine C in submerged cultures of Hericium erinaceus.
| Possible Cause | Evidence & Symptom | Recommended Solution | Key References |
|---|---|---|---|
| Sub-optimal culture medium pH | Reduced mycelial growth and lower titers of target metabolite. | Adjust and maintain the initial pH of the culture medium to 4.5 [1]. | [1] |
| Incorrect nitrogen source | Poor production of this compound even with adequate biomass. | Use Edamin K (an enzymatic digest of lactalbumin) as the nitrogen source instead of other complex sources like Edamin S [1]. | [1] |
| Incorrect carbon source or timing | Depletion of carbon source before harvest; precursor (Erinacine P) not efficiently converted. | Use oatmeal as a complex carbon/nutrient source. Monitor kinetics: harvest for Erinacine P on day 3, for This compound on day 9 [1]. | [1] |
Q1: What is the scientifically validated optimal pH for this compound production? A1: Research has identified that an initial pH of 4.5 in the culture medium positively affects both mycelial growth and the production of cyathane diterpenoids like Erinacine A and C [1].
Q2: How do the carbon and nitrogen sources interact with pH to influence yield? A2: The medium composition works synergistically with pH. The complex nutrients in oatmeal and the peptides/amino acids from Edamin K are crucial for high-tier production when combined with an acidic environment (pH 4.5). One study showed that substituting Edamin S with Edamin K led to an 8.5-fold increase in this compound concentration [1].
Q3: What are the key time points to monitor in a fermentation run? A3: Production kinetics are critical. Studies show Erinacine P (a precursor) peaks around day 3 of cultivation. As Erinacine P levels decrease, this compound concentrations rise, typically reaching a maximum around day 9 [1].
This protocol is synthesized from a study that achieved high yields of this compound (approximately 260 mg/L) [1].
Medium Composition:
Culture Conditions:
Analytical Methods for Quantification:
The following diagram illustrates the core strategy for optimizing this compound production, integrating the key parameters discussed above.
For a more visual representation of the metabolite conversion and harvest strategy, the following diagram details the kinetic relationship.
The core of the conversion bottleneck lies in the biochemical relationship between Erinacine P and its derivatives. Evidence from multiple studies indicates that Erinacine P is a central biosynthetic precursor to other valuable erinacines, such as Erinacine C [1] [2] [3].
The table below summarizes the kinetic data that highlights this temporal relationship.
| Compound | Maximum Concentration | Time of Maximum Concentration | Key Observation |
|---|---|---|---|
| Erinacine P | ~184 mg/L [1] [2] | Day 3 [1] [2] | Concentration decreases after its peak. |
| This compound | ~257-260 mg/L [1] [2] | Day 9 [1] [2] | Concentration increases as Erinacine P decreases. |
This data strongly suggests a precursor-product relationship, where the conversion of Erinacine P is a critical, and potentially rate-limiting, step in the pathway [1] [2].
Your experimental approach to overcoming this bottleneck should focus on optimizing the cultivation conditions and selecting the right biological strain.
The foundation for high-yield erinacine production is a optimized culture medium. The following protocol is based on a study that achieved high titers of this compound [1] [2].
This workflow can be visualized as follows:
The choice of the specific Hericium strain is a critical variable. Recent research shows that different species and strains have inherently different erinacine production profiles [3].
The decision-making process for strain selection is summarized below:
Q1: The chemical synthesis of erinacines is complex. Are there alternative production platforms? Yes, synthetic biology approaches are being actively explored. Researchers are working on reconstituting the biosynthetic pathways for Hericium compounds in heterologous hosts like yeast (Saccharomyces cerevisiae) [5] or the fungus Aspergillus oryzae [6]. This could future enable large-scale production without relying solely on mushroom cultivation.
Q2: Besides this compound, what other compounds is Erinacine P a precursor for? The biosynthetic intermediate Erinacine P is believed to be a common precursor for various cyathane xylosides, including Erinacines A, B, and H in H. erinaceus, as well as other related compounds in different Hericium species [1] [2].
Q3: How can I quickly analyze my fermentation extracts for antibacterial activity of the erinacines? A methodology combining High-Performance Thin-Layer Chromatography (HPTLC) with bioautography has been successfully used. This technique allows for the separation of compounds on a plate which is then incubated with a reporter bacterium like Aliivibrio fischeri. Bioactive compounds, including Erinacine P, appear as clear zones where bacterial growth is inhibited [1] [2].
| Parameter | Specification | Notes |
|---|---|---|
| Source Material | Hericium erinaceus mycelium from submerged culture [1] | Erinacines are primarily found in the mycelium [2] [3]. |
| Key Media Components | Oatmeal and Edamin K (enzymatic digest of lactalbumin) [1] | These were identified as crucial for high yield; omission significantly reduces production [1]. |
| Production Kinetics | Peak Harvest: Day 9 [1] | Maximum reported concentration: ~260 mg/L [1]. Erinacine P (a potential precursor) peaks earlier (Day 3) [1]. |
| Extraction Solvent | Acetone [2] | Commonly used for initial extraction of erinacines from mycelia. |
This protocol outlines the optimized method for producing and extracting Erinacine C in a lab setting.
1. Culture and Fermentation
2. Extraction Process
3. Analysis and Quantification
Here are answers to common challenges you might encounter during experimentation.
FAQ 1: The yield of this compound is lower than expected. What could be wrong?
FAQ 2: How can I quickly check if my extract contains active compounds?
FAQ 3: Are there other effective extraction methods?
The following diagram illustrates the logical workflow for the optimized extraction of this compound, integrating the key parameters and steps detailed above.
The methods presented, particularly the optimized submerged culture, provide a strong foundation for obtaining this compound. For further development, you can explore scaling up the fermentation process and purifying the compound using techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for the high-purity isolation of the related compound Erinacine A [5].
The table below summarizes the neurotrophic and neuroprotective activities of Erinacine C alongside other relevant compounds, based on pre-clinical experimental data.
| Compound / Extract | Reported Efficacy & Key Findings | Experimental Model (Selected) | Reference |
|---|---|---|---|
| This compound | Induces both NGF and BDNF expression; Activates ETS transcription factors; Promotes PC12 cell differentiation via TrkA, PLCγ, PI3K, and MAPK/ERK pathways. | In vitro: Astrocytoma cell line (1321N1), PC12 cells [1]. | |
| Erinacine A | Most extensively studied; attenuates neurotoxicity; upregulates pro-survival pathways; induces Nrf2 accumulation (antioxidant response). | In vitro & In vivo: Various cellular and rodent models of neurodegeneration [2] [3]. | |
| Hericenones | Found in fruiting body; stimulate NGF synthesis (when administered to glial cells). | In vitro [2] [3]. | |
| HE Mycelial Extract (EME/R) | Contains a blend of erinacines (A, C, D, etc.); significant positive effects on spatial learning, memory, flexibility, and anxiety; mitigates hippocampal neurodegeneration. | In vivo: ICR mice with TMT-induced neurodegeneration [4]. | |
| Pure NGF | Reference standard; augments transmitter release; increases CGRP expression via Ras and MEK pathway. | In vitro: Sensory neuron cultures from rat DRGs [5]. |
To ensure reproducibility, here are the methodologies from key studies on this compound.
Neurotrophin Induction & Signaling Pathway Analysis [1]:
Anti-neuroinflammatory and Microglial Modulation [6]:
This compound's neurotrophic effects are mediated through specific, well-defined molecular pathways. The diagram below illustrates the key signaling mechanisms identified in glial and neuronal cells.
This diagram illustrates the multi-target mechanism of this compound, which acts directly on glial cells to induce neurotrophic factors and antioxidant responses, ultimately leading to neuroprotective and neurotrophic outcomes.
The table below summarizes the fundamental differences in the chemical nature and source of these compounds.
| Feature | Erinacine C | Hericenones |
|---|---|---|
| Chemical Class | Cyathane-type diterpenoid [1] [2] | Meroterpenoids (compounds derived from both terpenoid and polyketide pathways) [1] [2] |
| Primary Source in Fungus | Mycelium [1] [3] [4] | Fruiting Body [1] [3] |
| Blood-Brain Barrier (BBB) Penetration | Evidence suggests Erinacines can cross the BBB via passive diffusion [1] [2]. | Evidence suggests Hericenones can cross the BBB via passive diffusion [1] [2]. |
The neuroprotective effects of both compound classes are linked to their ability to stimulate the synthesis of key neurotrophic factors. However, they appear to engage distinct secondary signaling pathways.
The table below provides a comparative overview of their supported biological activities based on experimental models.
| Biological Activity | This compound (Experimental Support) | Hericenones (Experimental Support) |
|---|---|---|
| Stimulates NGF Synthesis | Yes (in vitro, in glial cells) [1] [2] | Yes (in vitro, in glial cells) [1] [2] [5] |
| Activates Nrf2 Antioxidant Pathway | Yes. Uniquely induces Nrf2 accumulation, a key regulator of antioxidant response [1] [2]. | Information not available in search results. |
| Anti-inflammatory Effects | Yes. Reduces pro-inflammatory mediators (e.g., TNF-α, IL-1β) in neural tissue [1] [2] [4]. | Information not available in search results. |
| Promotes Oligodendrocyte Differentiation | Yes. Increases myelin basic protein expression and mature oligodendrocyte count (in vitro) [2]. | Information not available in search results. |
| Enhances Cognitive/Behavioral Outcomes | Yes. Improves cognitive and depression-like behaviors in rodent models (in vivo) [1] [2]. | Information not available in search results. |
For research and development purposes, here are more detailed insights from key preclinical studies.
This compound in LPS-induced Neuroinflammation:
Hericenones and NGF Stimulation:
A significant challenge in the field is the standardization of extracts and quantification of these specific compounds in research materials, which can affect the reproducibility and interpretation of study results [3] [5].
This compound exerts its anti-inflammatory effects primarily through a dual mechanism in activated microglia:
This coordinated action helps mitigate neuroinflammation by reducing damaging mediators while boosting the cell's protective defenses.
The table below summarizes the key experimental findings for this compound and other major erinacines based on preclinical models.
| Compound | Experimental Model | Key Anti-inflammatory & Neuroprotective Outcomes | Proposed Primary Mechanisms |
|---|---|---|---|
| This compound | LPS-induced BV2 microglial cells [1] | ↓ NO, IL-6, TNF-α, iNOS protein | Inhibition of NF-κB pathway; Activation of Nrf2/HO-1 pathway [1] |
| Rat mild Traumatic Brain Injury (mTBI) model [2] | ↓ Brain inflammation, microglial activation; ↑ antioxidant enzymes (Catalase, SOD), improved motor function | Activation of Nrf2-mediated antioxidant pathway [2] | |
| Erinacine A | Primary mixed glial cultures [3] | Promoted ramified (neuroprotective) microglial phenotype; ↓ amyloid plaque burden in APP/PS1 mice | Potential HDAC inhibition; Modulation of microglial morphology/activity [3] |
| MPP+-treated neuronal cultures (Parkinson's model) [4] [5] | Attenuated dopaminergic neuron degeneration; ↑ cell survival | Upregulation of pro-survival pathways; Downregulation of pro-apoptotic pathways [4] [5] | |
| Erinacine S | Primary mixed glial cultures [3] | Promoted ramified (neuroprotective) microglial phenotype; ↓ amyloid plaque burden in APP/PS1 mice | Potential HDAC inhibition; Modulation of microglial morphology/activity [3] |
| Cuprizone-exposed rodents (Demyelination model) [6] | Protected oligodendrocytes; alleviated mood abnormalities | Not specified in results, but study focused on oligodendrocyte protection [6] |
For your experimental design, here are methodologies from key studies on this compound:
In Vitro Model (BV2 Microglial Cells) [1]
In Vivo Model (Rodent Mild Traumatic Brain Injury) [2]
The diagram below outlines a typical experimental workflow for evaluating this compound's effects, from in vitro validation to in vivo confirmation.
| Mechanism of Action | Experimental Evidence | Key Findings |
|---|---|---|
| Induces Nerve Growth Factor (NGF) Synthesis [1] | In vitro using mouse astroglial cells [1]. | Considered the most potent NGF synthesis stimulator among tested erinacines (A, B, C, E, F) [1]. |
| Activates Antioxidant Pathways [2] [3] | In vitro using LPS-induced mouse microglial cells (BV-2) and mixed-glia cultures [3]. | Induces accumulation of the transcription factor Nrf2, a master regulator of the antioxidant response [2] [3]. |
| Exerts Anti-inflammatory Effects [2] | Preclinical models (specific models not detailed in available text) [2]. | Reduces neuroinflammation, a key contributor to neurodegeneration [2]. |
| Promotes Oligodendrocyte Maturation [3] | In vitro using rat cortical oligodendrocyte precursor cells (OPCs) and cerebellar slice cultures [3]. | Increases myelin basic protein expression and the number of mature oligodendrocytes, crucial for nerve insulation [3]. |
For a professional audience, here are methodologies used in key studies on this compound:
The diagram below illustrates the key neuroprotective pathways activated by this compound based on the current findings.
The current search results do not allow for a direct, quantitative comparison with drugs like Memantine or Riluzole. To build a more complete guide, you may need to:
| Neuronal Injury Model | Test System | Key Efficacy Findings & Quantitative Data | Proposed Primary Mechanism |
|---|
| Mild Traumatic Brain Injury (mTBI) | In vivo: Rat weight-drop model [1] [2] | • Significantly reduced brain inflammation and neuronal injury [1]. • Normalized mTBI-induced deficits [1]. • Prevented neuronal cell death and inactivated microglia [2]. | Activation of the Nrf2-mediated antioxidant pathway, upregulating enzymes like Catalase, SOD, and TrxR [1] [2]. | | Neuroinflammation | In vitro: LPS-induced BV-2 microglial cells [3] [4] | • Anti-inflammatory effect by inhibiting iNOS-associated inflammation [4]. • Nrf2 pathway-mediated protection against microglial activation [3]. | Inhibition of pro-inflammatory signals and activation of the Nrf2 pathway [3] [4]. | | Alzheimer's Disease (AD) Pathology | In vivo: APPswe/PS1dE9 transgenic mice [5] | • Attenuated cerebral Aβ plaque burden [5]. • Increased level of Insulin-degrading enzyme (IDE), involved in Aβ clearance [5]. | Stimulation of NGF synthesis and enhanced clearance of Aβ plaques [5]. |
To help you evaluate and potentially replicate these findings, here are the methodologies from the pivotal studies:
mTBI Model (Rat Weight-Drop) [1] [2]:
APPswe/PS1dE9 Transgenic Mouse Model [5]:
The neuroprotective effect of this compound, particularly in mTBI, is primarily mediated through the Nrf2-ARE antioxidant pathway. The diagram below illustrates this mechanism.
While this compound shows a strong affinity for the Nrf2 pathway, other compounds from H. erinaceus mycelium have different highlighted mechanisms:
When interpreting these results, please consider the following:
The following table summarizes the available preclinical data for Erinacine C and Erinacine A. Please note that "ND" (Not Determined) indicates parameters for which no specific data was found in the current literature.
| Parameter | This compound | Erinacine A |
|---|---|---|
| Absolute Bioavailability | ND | 24.39% (in rats) [1] |
| Blood-Brain Barrier (BBB) Penetration | Evidence of neurotrophic activity in the brain, but direct measurement of brain concentration is ND [2] [3] | Confirmed (detected in rat brain); mechanism is passive diffusion [1] |
| Time to Peak Brain Concentration (Tmax) | ND | 8 hours (in rats) [1] |
| Major Elimination Route | ND | Feces [1] |
| Protein Binding | ND | Details on unbound fraction provided, supporting passive diffusion [1] |
| Key Neurotrophic Actions | Induces NGF and BDNF; activates TrkA receptor, PLCγ, PI3K, and MAPK/ERK pathways; activates ETS transcription and Nrf2 pathway [2] [3] | Stimulates NGF; upregulates pro-survival pathways; reduces neuroinflammation and amyloid-β plaque burden [1] [3] [4] |
| Reported Experimental Models | In vitro: 1321N1 astrocytoma cells, PC12 cells, BV-2 microglial cells [2] [3] In vivo: Mouse models of traumatic brain injury and depression (limited data) [3] | In vitro: Various neuronal and cancer cell lines [1] [4] In vivo: Rat models (pharmacokinetics, cerebral ischemia), mouse models (Alzheimer's, cancer xenografts) [1] [3] |
For your guide, here are the key methodologies used to study this compound's mechanisms in preclinical models, which you can compare with protocols for other compounds.
Based on the research, the following diagram illustrates the primary signaling and transcriptional mechanisms of this compound identified in glial and neuronal cells. This can serve as a visual comparison for its mechanism of action versus other compounds.
The diagram shows that this compound acts primarily on glial cells to induce the synthesis of neurotrophins like NGF and BDNF, and activates specific transcription programs. These neurotrophins then act on neurons via the TrkA receptor and its downstream pathways to promote differentiation and survival [2] [3].